Gold;palladium;platinum
Description
Significance of Multimetallic Nanoparticles in Advanced Materials Science
Multimetallic nanoparticles (MNPs), which are composed of two or more different metals, have garnered considerable attention in materials science due to their unique functionalities and advanced properties. frontiersin.org These materials, often structured as alloys or core-shell nanocomposites, can exhibit enhanced chemical, optical, and catalytic properties when compared to their monometallic or bimetallic counterparts. frontiersin.orgencyclopedia.pub The integration of multiple metals into a single nanoparticle allows for a wide range of structural possibilities, including core-shell, mixed, subcluster-segregated, and multishell arrangements. frontiersin.org
The advantageous properties of MNPs stem from the synergistic interactions between the different metallic components. encyclopedia.pubnih.gov These interactions can lead to modifications in the electronic structure, changes in lattice distance, and improved electronic charge transfer, ultimately resulting in superior performance in various applications. encyclopedia.pubnih.gov Consequently, MNPs are being explored for their potential in catalysis, biomedicine, environmental remediation, and sensing technologies. frontiersin.org The ability to tune the properties of MNPs by controlling their structure, composition, and morphology opens up possibilities for designing materials with specific, enhanced functionalities. encyclopedia.pubnih.gov
Synergistic Phenomena in Gold;Palladium;Platinum Systems
In gold (Au), palladium (Pd), and platinum (Pt) trimetallic systems, synergistic effects are particularly pronounced, leading to enhanced catalytic activity and stability that surpass those of the individual metals or their bimetallic combinations. nih.govhelsinki.fi The combination of these three noble metals can favorably alter the electronic structure of the nanoparticles, creating more active sites for catalytic reactions. helsinki.fi This synergy arises from a combination of ligand effects, geometric or strain effects, and ensemble effects. rsc.org
Ligand effects result from the modification of the electronic properties of one metal by its neighboring atoms of a different metal. rsc.org Geometric effects are due to the lattice strain introduced by combining metals with different atomic radii. rsc.org Ensemble effects arise from the presence of multiple types of reactive sites on the nanoparticle surface. rsc.org In Au-Pd-Pt systems, for instance, the introduction of a third metal can further enhance electrocatalytic activities if it optimizes the balance between ligand and strain effects. acs.org
A notable example of synergy is observed in the electrooxidation of methanol (B129727), where trimetallic Au@PdPt core-shell nanoparticles exhibit excellent catalytic activity and stability. nih.govnih.gov This enhanced performance is attributed to the optimized binding affinity for adsorbates, a result of improved charge transfer between the gold core and the palladium-platinum alloy shell. nih.govnih.gov Similarly, in the oxygen reduction reaction (ORR), the activity of Pt-based catalysts can be significantly improved by creating a Pt-Pd-Au alloy, which possesses a more suitable configuration for the reaction. researchgate.net The precise arrangement of the atoms—such as a Pt-rich trimetallic surface on a Pt-Pd alloy—has been shown to dramatically increase and stabilize catalytic activity over many cycles. researchgate.net
The following table summarizes the enhanced catalytic performance of various Au-Pd-Pt nanoparticle systems compared to commercial catalysts.
| Catalyst System | Application | Key Performance Metric | Improvement vs. Commercial Pt/C |
| ORR-A-Au52.4-Pd7.7Pt39.9-NP/C | Acidic Oxygen Reduction Reaction (ORR) | Half-wave potential (E1/2) of 0.904 V | 52 mV greater acs.orgacs.org |
| ORR-A-Au52.4-Pd7.7Pt39.9-NP/C | Acidic Oxygen Reduction Reaction (ORR) | Mass activity of 0.616 A mgPt+Pd–1 | ~6.2 times greater acs.org |
| HER-A-Au55.4-Pd14.5Pt30.1-NP/C | Acidic Hydrogen Evolution Reaction (HER) | Overpotential (η10) of 9 mV | 22 mV lower acs.org |
| HER-A-Au55.4-Pd14.5Pt30.1-NP/C | Acidic Hydrogen Evolution Reaction (HER) | Turnover Frequency (TOF) of 46.3 s-1 | ~25.7 times higher acs.org |
| ORR-B-Au55.6-Pd33.5Pt10.9-NP/C | Alkaline Oxygen Reduction Reaction (ORR) | Half-wave potential (E1/2) of 0.935 V | 61 mV greater acs.org |
| Nanoporous Pt-Pd shell on Au (NPG–Pd–Pt) | Oxygen Reduction Reaction (ORR) | Initial Mass Activity of 1.140 A mgPt−1 | ~12 times greater researchgate.net |
| Nanoporous Pt-Pd shell on Au (NPG–Pd–Pt) | Oxygen Reduction Reaction (ORR) | Mass Activity after 30,000 cycles of 1.471 A mgPt−1 | ~30.6 times greater (vs. post-cycling Pt/C) researchgate.net |
Evolution of Research in this compound Nanoalloys and Nanostructures
Research into multimetallic nanoparticles has evolved from simpler monometallic and bimetallic systems to more complex trimetallic and even high-entropy alloys. frontiersin.orgnih.govumd.edu While bimetallic catalysts are known to exhibit different properties from their monometallic counterparts, the addition of a third metal, such as in Au-Pd-Pt systems, has opened new avenues for tuning material properties. nih.gov The controlled synthesis of nanoparticles with three or more noble metal components, however, has been explored less extensively compared to bimetallic systems due to increased complexity. nih.gov
Early research laid the groundwork by developing synthesis methods for bimetallic nanoparticles, such as the sonochemical synthesis of Au-Pd nanoparticles. mdpi.com The progression to trimetallic systems like Au-Pd-Pt has been driven by the potential for enhanced synergistic effects. helsinki.fi Various chemical synthesis routes have been developed, including the reduction of metal precursors, sol-immobilization, and electroless deposition. helsinki.fi A significant challenge has been achieving fine control over the structure, composition, and morphology of these complex nanoparticles. encyclopedia.pubnih.govrsc.org
Recent advancements have focused on sophisticated, one-pot synthesis methods that allow for precise control over the nucleation and growth kinetics. nih.govacs.org For example, using dual reducing agents like ascorbic acid and hydrazine (B178648) has enabled the creation of well-defined trimetallic Au@PdPt core-shell nanoparticles with octahedral Au cores and crystalline dendritic Pd-Pt alloy shells. nih.govacs.org Another innovative approach involves a multistep seed-mediated growth followed by nanosecond laser irradiation to induce ultrafast heating, resulting in the formation of well-defined Au-Pd-Pt alloy nanospheres with tailored compositions. rsc.org Gas-phase synthesis methods, such as magnetron-sputtering inert-gas condensation, are also emerging as a versatile, green alternative to chemical routes for producing complex nanoparticles by design. helsinki.fi
The focus of current research is not only on synthesis but also on understanding the atomic-scale evolution of these catalysts during operation. Aberration-corrected scanning transmission electron microscopy and elemental mapping have revealed that the surface of a Pt-Pd-Au catalyst can dynamically restructure during electrochemical cycling, evolving from a Pt-Pd alloy shell to a more stable and active Pt-Pd-Au alloy surface. researchgate.net This highlights a shift towards designing catalysts that achieve their optimal, stable structure under operational conditions.
The table below outlines the evolution of synthesis methods for Au-Pd-Pt nanostructures.
| Synthesis Method | Description | Resulting Nanostructure | Key Advantages |
| Wet Co-impregnation | Metal precursors are simultaneously deposited onto a support material from a solution. bohrium.com | Supported mono-, bi-, and trimetallic nanoparticles. bohrium.com | Simple and widely used for supported catalysts. |
| One-Pot Aqueous Synthesis | Simultaneous reduction of multiple metal precursors using dual reducing agents in an aqueous solution. nih.govacs.org | Core-shell nanoparticles with well-defined cores and crystalline shells (e.g., Auoct@PdPt). nih.govacs.org | Fine control over nucleation and growth kinetics. nih.gov |
| Seed-Mediated Growth & Laser Irradiation | A multi-step method involving the sequential growth of shells on seed nanoparticles, followed by laser-induced heating to form an alloy. rsc.org | Colloidal alloy nanospheres with tailored compositions and precise atom numbers. rsc.org | Simultaneous control over composition, morphology, and size. rsc.org |
| Gas-Phase Synthesis (Magnetron Sputtering) | In-flight condensation of metal atoms sputtered from different targets in an inert gas. helsinki.fi | Metastable core-shell nanoparticles (e.g., Au/Pt-rich core@Pd-shell). helsinki.fi | Green, versatile, and independent of chemical precursors. helsinki.fi |
| Two-step Water-bath Method | Sequential deposition of alloy nano-layers onto nanowire seeds in an aqueous environment. researchgate.net | Core-shell nanowires (e.g., Au@PdPb NWs). researchgate.net | Creates anisotropic one-dimensional nanostructures. researchgate.net |
| Electrodeposition | Electrochemical deposition of metal shells onto seed nanoparticles. bohrium.com | Core-shell structures with controllable shell thickness. bohrium.com | Provides a pathway for synthesizing catalytic surfaces with tunable optical properties. bohrium.com |
Structure
2D Structure
Properties
IUPAC Name |
gold;palladium;platinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.Pd.Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEVNMMVFFETLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Pd].[Pt].[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuPdPt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75602-53-8 | |
| Record name | Gold alloy, base, Au,Pd,Pt (Image) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075602538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies for Gold;palladium;platinum Nanomaterials
Solution-Phase Synthesis Approaches
Solution-phase synthesis offers a versatile and scalable platform for the production of multicomponent metallic nanoparticles. By manipulating reaction parameters such as precursor concentrations, reducing agents, stabilizing agents, and temperature, it is possible to achieve a high degree of control over the final product.
Seed-Mediated Growth Techniques for Gold;Palladium;Platinum Core-Shell Nanostructures
Seed-mediated growth is a powerful and widely used method for producing core-shell nanostructures with well-defined morphologies and compositions. This approach involves the initial synthesis of nanoparticle "seeds," which then act as nucleation sites for the subsequent deposition of additional metallic layers.
In a typical synthesis of Au-Pd-Pt core-shell nanoparticles, pre-synthesized Au nanoparticles serve as the seeds. The subsequent deposition of palladium and platinum can be achieved through the co-reduction of their respective precursor salts, such as H₂PdCl₄ and H₂PtCl₆, in the presence of the Au seeds. A mild reducing agent, like L-ascorbic acid, is often employed to control the reduction rate and promote epitaxial growth on the seed surface. This method allows for the formation of various architectures, including Au-core with a Pd-Pt alloy shell (Au@PdPt). acs.orgmdpi.comnih.gov
Another variation involves the sequential deposition of the shell metals. For instance, a Pd shell can first be grown on Au seeds, followed by the deposition of a Pt outer layer, resulting in an Au@Pd@Pt triple-layered core-shell structure. This stepwise approach offers precise control over the thickness and composition of each layer. osti.gov The choice of capping agent, such as polyvinylpyrrolidone (B124986) (PVP), is crucial in preventing particle aggregation and directing the shape of the growing nanoparticles. researchgate.net The process can also be reversed, using palladium nanocubes as seeds for the growth of a Au-Pt bimetallic shell. nih.gov In such syntheses, Au tends to deposit on the {100} facets of the Pd cubes, while Pt preferentially deposits on the corners. nih.gov
Table 1: Parameters in Seed-Mediated Growth of Au-Pd-Pt Nanostructures
| Parameter | Role | Examples |
|---|---|---|
| Seed Material | Template for shell growth | Gold nanoparticles, Palladium nanocubes |
| Shell Precursors | Source of shell metals | H₂PdCl₄, H₂PtCl₆, K₂PtCl₆ |
| Reducing Agent | Reduces metal ions to atoms | L-ascorbic acid, Hydrazine (B178648) |
| Capping Agent | Stabilizes particles, directs shape | Polyvinylpyrrolidone (PVP), Cetyltrimethylammonium bromide (CTAB) |
| Reaction Temperature | Influences reaction kinetics and morphology | Room temperature to 190°C |
One-Pot Aqueous Synthesis of this compound Nanoparticles
One-pot synthesis provides a streamlined and efficient route to complex multimetallic nanostructures by combining all reactants in a single vessel from the outset. This approach is advantageous for its simplicity and potential for scalability.
A facile one-pot aqueous method has been developed for the synthesis of trimetallic Au@PdPt core-shell nanoparticles. acs.orgmdpi.comnih.gov In this procedure, the metal precursors (e.g., HAuCl₄, K₂PdCl₄, and K₂PtCl₆) are simultaneously reduced in an aqueous solution. nih.gov A key aspect of this method is the use of dual reducing agents with different reduction potentials, such as ascorbic acid and hydrazine. acs.orgmdpi.com This allows for fine control over the nucleation and growth kinetics. Ascorbic acid, a weaker reducing agent, primarily reduces the gold precursor to form the Au core, while the stronger reducing agent, hydrazine, facilitates the co-reduction of palladium and platinum precursors to form a dendritic alloy shell on the gold core. acs.orgmdpi.com
The presence of a surfactant, like cetyltrimethylammonium chloride (CTAC), is essential to direct the formation of a well-defined octahedral Au core and a highly crystalline dendritic Pd-Pt alloy shell. nih.gov The temporal separation of the deposition of Au, Pd, and Pt, governed by the reduction potentials of the metal precursors and the strength of the reducing agents, can spontaneously lead to the step-by-step formation of multilayered core-shell structures. osti.gov
Galvanic Replacement Reactions in this compound Systems
Galvanic replacement is a versatile template-based synthesis method that exploits the electrochemical potential differences between two different metals. A less noble metal nanostructure is used as a sacrificial template, which is oxidized and dissolved while ions of a more noble metal in the solution are reduced and deposited onto the template surface.
This technique has been effectively used to create hollow or core-shell nanostructures containing Au, Pd, and Pt. acs.orgmdpi.com A common approach involves using silver (Ag) nanocubes as the sacrificial template. When Ag nanocubes are introduced into an aqueous solution containing precursor salts of Au, Pd, or Pt (e.g., HAuCl₄), a galvanic replacement reaction is initiated. mdpi.com The silver atoms are oxidized to Ag⁺ ions and dissolve, while the more noble metal ions are reduced and deposited, often forming a hollow box or cage-like structure that retains the cubic morphology of the original template.
By carefully controlling the stoichiometry and reaction conditions, the extent of the replacement can be tuned. For instance, surface-limited galvanic replacement can be achieved by tailoring the complexation of the metal cations with organic ligands, which lowers the reduction potential and restricts the deposition to the surface of the template, resulting in core-shell (e.g., Ag@Au, Ag@Pd, Ag@Pt) rather than hollow structures. This method has also been applied using Au-Cu nanorods as templates, where the copper is galvanically replaced by Pt or Pd to form trimetallic nanorods. acs.org
Table 2: Galvanic Replacement Reaction Summary
| Sacrificial Template | Noble Metal Precursor | Resulting Nanostructure |
|---|---|---|
| Silver (Ag) Nanocubes | HAuCl₄, Pd²⁺ ions, Pt²⁺ ions | Hollow Au, Pd, Pt nanoboxes/nanocages |
| Silver (Ag) Nanoparticles | Pd, Pt, Au complexes with ligands | Ag@Pd, Ag@Pt, Ag@Au core-shell nanoparticles |
Hydrothermal Synthesis Routes for this compound Nanostructures
Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel, known as an autoclave. This method offers excellent control over the crystallization, morphology, and size of the resulting nanomaterials due to the unique properties of water as a solvent under these conditions.
For Au-Pd-Pt systems, hydrothermal methods have been used to synthesize bimetallic nanoparticles with core-shell structures. acs.org For example, the reduction of gold(III) chlorocomplexes by nanocrystalline palladium or platinum powders has been investigated under hydrothermal conditions at temperatures between 110 and 130 °C. acs.org This process leads to the formation of bimetallic particles where a core of the reducing metal (Pd or Pt) is covered by a shell of gold. acs.org The structure of the resulting particles, whether a solid solution or a distinct layer, depends on the relative rates of metal reduction and aggregation. acs.org
The use of stabilizers and reducing agents like poly(vinyl pyrrolidone) (PVP) in hydrothermal synthesis can facilitate the formation of ultrasmall and well-dispersed nanoparticles. PVP can act as both a reducing agent and a capping agent, preventing agglomeration and controlling particle growth. The high pressure and temperature in hydrothermal synthesis can accelerate reaction rates and improve the crystallinity of the final products.
Surfactant-Assisted Synthesis Strategies for this compound
Surfactants play a critical role in the synthesis of metallic nanoparticles by controlling their growth, shape, and stability. They adsorb onto the surface of the growing nanocrystals, modifying the surface energy of different crystallographic facets and thereby directing the final morphology.
In the synthesis of Au-Pd-Pt trimetallic nanoparticles, surfactants such as cetyltrimethylammonium bromide (CTAB) and polyvinylpyrrolidone (PVP) are commonly employed. mdpi.com For instance, dog-bone-shaped Au-Pt-Pd nanoparticles have been synthesized using a seed-mediated approach where CTAB-capped Au nanorods served as seeds for the successive reduction of Pt and then Pd precursors. mdpi.com The surfactant is crucial for maintaining the anisotropic shape of the initial seeds and guiding the subsequent deposition of the other metals.
PVP has been used as a capping agent in the preparation of Au/Pt/Pd trimetallic nanoparticles with an alloyed structure. osti.gov The polymer chains of PVP adsorb onto the nanoparticle surface, providing steric stabilization that prevents aggregation and allows for the formation of very small (around 2.0 nm) and uniform nanoparticles. osti.gov The choice of surfactant and its concentration are key parameters that can be adjusted to achieve desired nanoparticle shapes, from spheres and rods to more complex structures like nanoflowers.
Sol-Immobilisation Procedures for Supported this compound Catalysts
Sol-immobilisation is a versatile method for preparing highly dispersed supported metal nanoparticle catalysts. The technique involves the synthesis of a metallic colloid (sol) in the liquid phase, which is then immobilised onto a solid support material.
This procedure has been successfully applied to prepare supported Au-Pd and Au-Pt nanoalloys on various supports like activated carbon and titania (TiO₂). In a typical synthesis, the metal precursors (e.g., HAuCl₄ and a Pd or Pt salt) are reduced in a solution containing a stabilizing agent, such as polyvinyl alcohol (PVA). The reducing agent, commonly sodium borohydride (B1222165) (NaBH₄), rapidly reduces the metal ions to form a stable colloidal suspension of nanoparticles.
The pre-formed sol is then added to a slurry of the support material (e.g., TiO₂). The nanoparticles adsorb onto the support surface, and the final catalyst is obtained after washing and drying. This method allows for the preparation of very small and uniformly sized nanoparticles. By adjusting the synthesis protocol, such as simultaneous or sequential reduction of the metal precursors, it is possible to form either homogeneous alloys or core-shell structures, respectively.
Table 3: Chemical Compounds Mentioned
| Compound Name | Formula |
|---|---|
| Gold | Au |
| Palladium | Pd |
| Platinum | Pt |
| Silver | Ag |
| Copper | Cu |
| Hydrogen tetrachloroaurate(III) | HAuCl₄ |
| Hydrogen tetrachloropalladate(II) | H₂PdCl₄ |
| Hydrogen hexachloroplatinate(IV) | H₂PtCl₆ |
| Potassium tetrachloropalladate(II) | K₂PdCl₄ |
| Potassium hexachloroplatinate(IV) | K₂PtCl₆ |
| L-ascorbic acid | C₆H₈O₆ |
| Hydrazine | N₂H₄ |
| Polyvinylpyrrolidone | (C₆H₉NO)n |
| Cetyltrimethylammonium chloride | C₁₉H₄₂ClN |
| Cetyltrimethylammonium bromide | C₁₉H₄₂BrN |
| Sodium borohydride | NaBH₄ |
| Polyvinyl alcohol | (C₂H₄O)n |
Solid-State Fabrication Techniques
Solid-state dewetting (SSD) is a versatile, top-down fabrication technique used to produce metallic nanoparticles, including complex multi-metallic alloys, from thin films. acs.orgresearchgate.net This method is considered technologically simple and scalable, offering an alternative to chemical synthesis routes. acs.orgnih.gov The fundamental driving force behind solid-state dewetting is the reduction of the total free energy of the system, which includes the surface energy of the film and the interfacial energy between the film and the substrate. researchgate.net The process involves heating a continuous or patterned thin film to a temperature significantly below its melting point, inducing the material to agglomerate into discrete, energetically favorable nanoparticles through surface diffusion. acs.orgresearchgate.net
The mechanism of solid-state dewetting in multi-layered thin films, such as those composed of gold, palladium, and platinum, is more complex than in monometallic systems. It involves an interplay of atomic diffusion, intermixing, and morphological changes. researchgate.netnih.gov For a stacked trilayer or quad-layer film, the process generally begins with the interdiffusion of the different metallic atoms at moderate annealing temperatures. acs.org This initial stage leads to the formation of an intermixed, alloyed thin film. acs.orgnih.gov
As the thermal energy increases with higher annealing temperatures, the dewetting process initiates. This typically starts with the formation of voids or holes, often at grain boundaries, which then grow and expand. acs.orgresearchgate.net The film retracts from these voids, leading to the formation of interconnected nanostructures and eventually breaking up into isolated nanoislands to minimize surface area. acs.orgresearchgate.net The final morphology, size, and composition of the resulting this compound alloy nanoparticles are highly dependent on several experimental parameters, most notably the annealing temperature and duration. researchgate.netrsc.org
Detailed research into trimetallic and quad-metallic systems demonstrates the tunability of this method. For instance, the fabrication of AuPdPt alloy nanostructures has been achieved by annealing tri-layer films on sapphire substrates. researchgate.net The process transforms the layered film into distinct alloy nanoparticles whose characteristics evolve with the annealing temperature. researchgate.net Studies on similar ternary systems, like AgAuPd, have shown that metals with lower surface energy, such as gold, can initiate the dewetting process at more moderate temperatures. acs.org The process for these complex alloys involves the initial formation of an interdiffused alloyed layer, followed by void formation and growth, and finally the development of fully alloyed nanoparticles as the temperature is increased. nih.gov
The precise control of annealing conditions is critical for tailoring the properties of the final nanostructures. Higher temperatures generally provide more energy for surface diffusion, facilitating the growth of larger, more uniform nanoislands. acs.orgrsc.org For example, annealing Au, Pt, and Pd films has been performed at temperatures ranging from 424 to 1600 °C for several hours to form nanoparticles. rsc.org In the case of AuPdPt systems, annealing between 550 and 900 °C for just 120 seconds was sufficient to induce dewetting and nanoparticle formation. researchgate.net
The table below summarizes findings from research on the solid-state dewetting of thin films containing gold, palladium, and platinum, illustrating the effect of different processing parameters.
| Initial Film Composition & Thickness | Substrate | Annealing Temperature (°C) | Annealing Duration | Resulting Nanostructures |
|---|---|---|---|---|
| AuPdPt tri-layer | Sapphire (0001) | 550 - 900 | 120 seconds | Formation of AuPdPt alloy nanoparticles with temperature-dependent morphology and composition. researchgate.net |
| Ag(24nm)/Au(9nm)/Pd(9nm)/Pt(9nm) quad-layer | Sapphire (0001) | 550 - 900 | 120 seconds | Initially forms AgAuPdPt nanoparticles at 550°C; Ag desorbs at higher temperatures, resulting in AuPdPt alloy nanoparticles above 700°C. researchgate.net |
| Pd/Au/Ag tri-layer | Not Specified | Up to 600 | 1 hour | Fully alloyed AgAuPd nanoparticles formed via interdiffusion at moderate temperatures followed by nanoisland formation at higher temperatures. acs.org |
| Au (14-18 nm) | Fused Silica | 424 - 1600 | 3 hours | Formation of Au nanoparticles with temperature-dependent crystallographic texture. rsc.org |
| Pt (14-18 nm) | Fused Silica | 424 - 1600 | 3 hours | Dewetting of the metallic film into Pt nanoparticles. rsc.org |
| Pd (14-18 nm) | Fused Silica | 424 - 1600 | 3 hours | Formation of Pd/PdO nanoparticles, with phase transformation affecting texture. rsc.org |
Structural and Compositional Control in Gold;palladium;platinum Architectures
Design Principles for Gold;Palladium;Platinum Nanoparticles
The design of Au-Pd-Pt nanoparticles hinges on sophisticated synthesis strategies that allow for the fine-tuning of their fundamental physical and chemical properties. These strategies address the control of elemental ratios, the engineering of particle shape, and the influence of particle size on the final nanostructure.
Control over Elemental Composition in this compound Alloys
Precise control over the elemental makeup of this compound (Au-Pd-Pt) nanoalloys is crucial, as the composition directly influences their catalytic and electronic properties. Various synthesis methodologies have been developed to achieve this control.
One-pot synthesis methods offer a more direct route, where precursors of all three metals are combined and reduced simultaneously. In these methods, the final composition of the alloyed nanoparticles is largely determined by the initial molar ratios of the metal precursors in the reaction mixture. For instance, small trimetallic Au-PdPt nanoparticles have been successfully prepared by judiciously adjusting the ratio of Pd and Pt precursors during a one-pot synthesis. Dual reducing agents, such as ascorbic acid and hydrazine (B178648), can provide fine control over the nucleation and growth kinetics, ensuring the desired elemental incorporation.
A novel methodology combines seed-mediated growth with pulsed laser-induced ultrafast heating . rsc.org Initially, core-shell structures with adjustable compositions are formed using Au as the core and Pd and Pt as the shell metals. rsc.org Subsequent heating with a nanosecond pulsed laser facilitates the interdiffusion of the elements, transforming the core-shell heterostructure into a homogenous alloy nanosphere with a well-defined composition. rsc.org
The table below summarizes research findings on the compositional control of Au-Pd-Pt nanoparticles.
| Synthesis Method | Precursors/Core | Key Control Parameter | Resulting Composition |
| Seed-Mediated Growth | HOH Au NP cores, PdCl₂ , K₂PtCl₄ | Amount of Pd and Pt precursors | HOH Au@PdₓPtₓ (x=0.1, 0.2, 0.3, 0.4) |
| One-Pot Synthesis | HAuCl₄, K₂PdCl₄, K₂PtCl₄ | Ratio of Pd and Pt precursors | Small trimetallic Au-PdPt NPs with varying Pd-Pt ratios |
| Seed-Mediated Growth + Laser Heating | Au core, Pd and Pt shell precursors | Precursor concentration for shell formation | AuPd, AuPt, and AuPdPt alloy nanospheres |
Morphology Engineering of this compound Nanostructures
Core-Shell Nanostructures: This is a common and highly tunable morphology. In a typical synthesis, a core of one metal (e.g., Au) is first synthesized, followed by the sequential deposition of shells of other metals (e.g., Pd and Pt). rsc.orgsemanticscholar.org This can create layered structures like Au@Pd@Pt nanoparticles. rsc.orgsemanticscholar.org The process often relies on the different reduction potentials of the metal precursors, allowing for controlled, stepwise formation. rsc.org Variations include creating hollow cores via galvanic displacement or depositing the shell as a dendritic (branched) or porous layer to maximize surface area. rsc.org For example, trimetallic Au@PdPt nanoparticles with a well-defined octahedral Au core and a highly crystalline dendritic Pd-Pt alloy shell have been fabricated.
Alloy Nanostructures: True alloy nanoparticles, where the constituent atoms are randomly or homogenously mixed in the crystal lattice, are often formed by the co-reduction of all three metal precursors in a single step. researchgate.net Alternatively, they can be created by annealing pre-formed core-shell structures. researchgate.net The application of ultrafast laser heating to Au@PdPt core-shell nanoparticles, for instance, provides the energy needed for atomic diffusion, resulting in the formation of well-defined spherical alloy nanoparticles. rsc.orgresearchgate.net
Octahedral Nanoparticles: Nanoparticles with specific crystallographic facets, such as octahedral shapes that are dominated by {111} facets, are of high interest for catalysis. These are typically synthesized using seed-mediated techniques where the choice of surfactants or capping agents directs the growth of the specific crystal faces. mdpi.com Trimetallic nanoparticles with hexoctahedral (HOH) Au cores and branched PdPt alloy shells have been synthesized, demonstrating a high degree of morphological complexity.
Nanowires: One-dimensional structures like nanowires offer unique electronic and catalytic properties. The formation of these anisotropic structures can be induced by introducing a dopant metal during growth. For example, the incorporation of palladium into a gold nanoparticle synthesis under specific pH conditions (around 5) has been shown to induce the formation of high-yield, high-aspect-ratio Au-Pd nanowires. researchgate.net
The table below showcases different engineered morphologies of Au-Pd-Pt nanostructures.
| Morphology | Description | Synthesis Strategy |
| Core-Shell | A central core of one metal (e.g., Au) covered by one or more distinct layers of other metals (e.g., Pd, Pt). rsc.orgsemanticscholar.org | Seed-mediated growth, Galvanic displacement, Autoprogrammed one-step synthesis. rsc.orgnau.edu |
| Alloy | A solid solution where Au, Pd, and Pt atoms are intermixed within the same crystal lattice. researchgate.net | Co-reduction of metal precursors, Annealing or laser heating of core-shell structures. researchgate.net |
| Octahedral | Nanoparticles exhibiting a distinct eight-faced shape, exposing {111} crystal facets. mdpi.com | Seed-mediated growth with shape-directing agents. |
| Nanowires | Elongated, one-dimensional nanostructures. researchgate.net | Kinetically controlled growth induced by a dopant metal (e.g., Palladium). researchgate.net |
| Dendritic/Porous | Highly branched or porous structures, often as a shell, to maximize the catalytically active surface area. rsc.org | Use of structure-directing agents (e.g., Pluronic F127) during shell deposition. rsc.org |
Size-Dependent Structural Tuning in this compound Nanomaterials
The size of Au-Pd-Pt nanomaterials is a critical parameter that directly influences their fundamental structure and properties. As the particle size decreases, the surface-to-volume ratio increases dramatically, and quantum size effects can become prominent, leading to changes in electronic structure, facet stability, and even the preferred geometric shape. scispace.comacs.org
For pure platinum nanoparticles, a clear size-dependent shape distribution has been observed. acs.org Smaller particles (below 2.5 nm) are almost exclusively found as truncated octahedra, exposing stable {111} and {100} facets. acs.org As the particle size increases (above 7.5 nm), a greater diversity of shapes, such as truncated cuboctahedra, appears, along with less stable, higher-energy facets like {110}. acs.org This demonstrates that by controlling the nanoparticle size, one can tune the dominant crystal facets exposed on the surface, which is a key factor in catalysis.
At extremely small sizes (fewer than 10 atoms), the addition of a dopant atom can have a profound structural impact. Research on gold clusters has shown that doping with a single palladium atom induces a structural transition from a two-dimensional (planar) to a three-dimensional geometry at a much smaller cluster size (n=4) compared to pure gold clusters, which undergo this transition at n=7. researchgate.net This highlights how composition and size are interlinked in tuning the fundamental geometry of nano-clusters.
Furthermore, thermodynamic properties are strongly size-dependent. For the Pt-Pd system, it has been shown through thermodynamic modeling that properties like melting temperature decrease as the particle size shrinks. acs.org The stability of different polyhedral shapes is also size-dependent; for Au, Pd, and Pt, icosahedral structures are often favored at very small sizes (1-3 nm), while truncated octahedra become more stable at larger sizes. acs.org This transition is driven by a balance between minimizing surface energy (favoring icosahedra with all {111} facets) and internal strain energy. acs.org
Chemical Ordering and Elemental Distribution in this compound Alloys
Beyond composition, morphology, and size, the specific arrangement of atoms within a trimetallic nanoparticle—its chemical ordering and elemental distribution—is a key determinant of its properties. This includes phenomena where certain elements preferentially migrate to the surface (segregation) and the fundamental difference between a structured core-shell arrangement and a random alloy.
Surface Segregation Phenomena in this compound Nanoalloys
In multimetallic nanoalloys, the elemental composition at the surface can be significantly different from the bulk composition due to a phenomenon known as surface segregation. This process is driven by the minimization of the total energy of the nanoparticle, which involves factors like the surface energies of the individual metals, the cohesive energies, and the atomic sizes. researchgate.net
Computational studies on high-entropy nanoparticles containing Ag, Au, Cu, Pd, and Pt have predicted robust trends, with platinum strongly preferring to reside in the core of the nanoparticles. nau.edu This is largely attributed to platinum's high cohesive energy.
In the widely studied bimetallic Pt-Pd system, there is a strong tendency for palladium (Pd) segregation to the surface. researchgate.netacs.org This results in the formation of a Pd-rich shell surrounding a Pt-rich core. acs.org The driving force for this is the lower surface energy of palladium compared to platinum. mdpi.com This segregation effect has been found to decrease with increasing temperature and with decreasing nanoparticle size. acs.org For very small, highly dispersed nanoclusters, surface segregation can be suppressed due to the limited availability of Pd atoms in the nanoparticle's "bulk" to migrate to the surface.
The behavior of gold is more complex and can be influenced by the surrounding environment. In vacuum, gold tends to segregate to the surface of Au-Pd alloys due to its lower surface energy. mdpi.com However, this can be reversed in the presence of reactive gases. For example, exposure to carbon monoxide (CO) can induce the facile surface segregation of palladium in Au-Pd systems, as Pd binds more strongly with CO. mdpi.com In more complex four-component Au-Cu-Pd-Pt nanoparticles, computational experiments have indicated that gold atoms show an increased tendency to segregate to the surface. rsc.org
The following table summarizes the observed segregation tendencies for Au, Pd, and Pt in nanoalloys.
| Element | General Segregation Tendency | System/Conditions | Rationale |
| Platinum (Pt) | Prefers to reside in the core . nau.edu | Ag-Au-Cu-Pd-Pt nau.edu, Pt-Pd researchgate.netacs.org | High cohesive energy. |
| Palladium (Pd) | Segregates to the surface . researchgate.netacs.org | Pt-Pd researchgate.netacs.org, Au-Pd (in presence of CO) mdpi.com | Lower surface energy than Pt; Stronger binding with adsorbates like CO. |
| Gold (Au) | Segregates to the surface . rsc.org | Au-Cu-Pd-Pt rsc.org, Au-Pd (in vacuum) mdpi.com | Lower surface energy than Pd and Pt. |
Core-Shell versus Random Alloy Configurations in this compound Systems
The elemental distribution within Au-Pd-Pt nanoparticles can be broadly categorized into two main configurations: ordered core-shell structures and random alloys. Each configuration is achieved through different synthetic routes and imparts distinct properties to the nanomaterial.
Core-shell configurations feature a spatially segregated arrangement where a core of one or more metals is encapsulated by a shell of another. acs.org These structures are typically synthesized using seed-mediated growth, where pre-formed seed particles (e.g., Au) act as nucleation sites for the deposition of subsequent layers (e.g., a Pd shell followed by a Pt shell, creating Au@Pd@Pt). semanticscholar.org The precise layering is controlled by the sequential addition of metal precursors and the use of reducing agents that allow for controlled deposition. This architecture is advantageous for catalysis as it allows for the placement of a highly active but expensive metal, like Pt, only on the surface, while the core is made of a less expensive or more stable metal. The structural stability of core-shell nanoparticles is highly dependent on their composition; for instance, in the Pt-Pd system, Pt-core/Pd-shell nanoparticles are more stable than random alloys when the Pt percentage is high. acs.org
Random alloy configurations consist of a solid solution where the Au, Pd, and Pt atoms are intermixed and distributed throughout the nanoparticle's crystal lattice. acs.org These are typically formed through the rapid co-reduction of a mixture of all three metal precursors, where the similar crystal structures (face-centered cubic) of Au, Pd, and Pt facilitate the formation of a homogenous alloy.
A key aspect of these systems is the ability to transform between configurations. A well-defined Au@Pd core-shell nanoparticle can be converted into a Au-Pd alloy nanoparticle through post-synthesis heat treatment (annealing). The thermal energy provided allows the atoms to overcome diffusion barriers and intermix, forming a homogenous alloy. Conversely, structural transformations from an alloy to a core-shell structure have also been achieved through specific one-step aqueous-phase strategies, demonstrating the dynamic nature of these nano-architectures. rsc.org It is also possible to form intermediate structures, such as a core with an alloyed shell (e.g., Au@AuPd), which combines features of both configurations. acs.org
Influence of Lattice Strain on this compound Nanoparticle Structure
Lattice strain is a significant factor in tailoring the structure and, consequently, the functional properties of gold-palladium-platinum (Au-Pd-Pt) nanoarchitectures. tandfonline.com In multi-metallic nanoparticles, strain originates from the lattice mismatch between the different atomic components. tandfonline.com This atomic-level deformation of interatomic distances can be strategically engineered, particularly in core-shell configurations, to modify the electronic structure and catalytic activity of the material. tandfonline.comrsc.org
The degree of lattice strain can be precisely controlled by tuning the thickness of the alloy shell. rsc.orgrsc.org Studies have shown that as the shell thickness changes, the strain imparted by the core on the surface of the shell is altered. rsc.org For instance, in Au@Pd₁Pt₃ core-shell nanoparticles, a direct relationship between shell thickness, lattice strain, and catalytic activity for formic acid electrooxidation has been established. rsc.org Synchrotron-based X-ray diffraction is a key technique used to quantify the degree of lattice strain in these nanoparticles. rsc.org
The research demonstrates that an optimal level of lattice strain is crucial for enhancing catalytic performance. rsc.org A very thin shell may not sufficiently transmit the strain effect, while a very thick shell may relax the strain, diminishing its influence on the surface atoms. rsc.org This indicates that the alloy surface is highly sensitive to the fine-tuning of the nanoparticle's structure through strain engineering. rsc.org An intermediate shell thickness often results in the highest catalytic activity, suggesting a balance between the ligand effect and the strain effect. rsc.orgrsc.org
Table 1: Effect of Pd₁Pt₃ Shell Thickness on Lattice Strain and Catalytic Activity in Au@Pd₁Pt₃ Nanoparticles
This table illustrates the relationship between the thickness of the palladium-platinum alloy shell, the resulting lattice strain, and the current density observed during the electrooxidation of formic acid, which serves as a probe for catalytic activity. rsc.org
| Shell Thickness (nm) | Current Density (mA/cm²) | Observed Effect on Activity |
| 1.3 | 5.65 | Decreased activity |
| 2.3 | 10.08 | Significant increase in activity (optimal) |
| 3.5 | Similar to bimetallic alloy | Weakened strain and ligand effects |
Atomically Defined Number of Atoms in this compound Nanocrystals
The synthesis of nanocrystals with an atomically precise number of atoms represents a frontier in nanotechnology, moving from size-based definitions to exact molecular formulas. acs.org While significant advances have been made with monometallic gold and platinum clusters, the principles are being extended to multimetallic systems, including those containing gold, palladium, and platinum. acs.orgacs.orgsemanticscholar.org These atomically precise nanoclusters, often protected by ligands, serve as ideal models for understanding structure-property relationships at the most fundamental level. acs.orgnih.gov
Unlike conventional nanoparticles that exhibit size distribution and often adopt face-centered cubic (fcc) structures, atomically precise nanoclusters (typically <2-3 nm) can have unique, non-fcc atomic packing structures, such as icosahedral arrangements. acs.org This atomic precision leads to molecule-like properties, including discrete electronic states and a significant bandgap, which are distinct from the continuous conduction band of larger metallic nanoparticles. acs.org
The alloying of different metals at the atomic level allows for the precise tuning of the electronic and catalytic properties of the nanoclusters. semanticscholar.org For example, the incorporation of a single atom of a different metal into a gold nanocluster can dramatically alter its catalytic behavior. acs.org This "atom-by-atom" tuning is a powerful tool for designing highly selective and efficient catalysts. acs.org While the synthesis of ternary Au-Pd-Pt clusters with atomic precision is complex, research on bimetallic systems provides foundational insights. acs.orgacs.org For instance, atomically precise platinum and platinum-alloy clusters are being explored as highly efficient catalysts for various chemical and electrochemical reactions. acs.orgnih.gov The ability to control the exact number of atoms allows for the creation of catalysts with well-defined active sites, which is crucial for unraveling catalytic mechanisms. mdpi.comresearchgate.net
The development of synthetic methods, such as wet-chemistry and one-pot hydrothermal techniques, is crucial for achieving this level of control. rsc.org These methods enable the synthesis of nanoclusters with a precise number of atoms, leading to materials with uniform and predictable properties. acs.orgtaylorfrancis.com
Table 2: Examples of Atomically Precise Metal Nanoclusters
This table provides examples of well-characterized, atomically precise nanoclusters, primarily of gold, which serve as model systems for understanding the properties of nanocrystals with a defined number of atoms. acs.orgmdpi.com
| Nanocluster Formula | Metal Core Diameter (nm) | Total Number of Atoms | Structural Features |
| [Au₂₅(SR)₁₈]⁻ | ~1.0 | 43 | Icosahedral Au₁₃ core |
| Au₃₈(SR)₂₄ | ~1.3 | 62 | Bi-icosahedral Au₂₃ core |
| Au₁₄₄(SR)₆₀ | ~1.6 | 204 | Core structure under investigation |
Theoretical and Computational Investigations of Gold;palladium;platinum Compounds
Atomistic Simulation Techniques
Atomistic simulations, which model the interactions between individual atoms, are fundamental to predicting the stable structures and dynamic behavior of Au-Pd-Pt nanoalloys. These methods rely on potential energy functions to describe the forces between atoms, allowing for the exploration of vast conformational spaces.
Global Optimization Searches for Stable Gold;Palladium;Platinum Cluster Structures
Identifying the most stable atomic arrangement, or global minimum structure, of a nanoalloy is a significant computational challenge due to the vast number of possible configurations. Global optimization algorithms are employed to navigate the complex potential energy surface and locate these low-energy structures. Techniques such as adaptive immune optimization algorithms have been utilized to determine the stable structures of Au-Pd-Pt clusters. researchgate.net These searches have revealed that for certain sizes, such as 100-atom clusters, core-shell morphologies like (PdPt)coreAushell are energetically favorable. researchgate.net Computational studies have consistently shown that in thermodynamically stable Au-Pd-Pt clusters, platinum atoms tend to occupy the core, gold atoms segregate to the surface, and palladium atoms may also be found at the surface. researchgate.net This arrangement is driven by the minimization of surface energy and internal strain, as well as the maximization of strong Pt-Pt bonds in the core. researchgate.net
Application of Empirical and Semi-Empirical Potentials (e.g., Gupta Potential) for this compound Nanoalloys
The accuracy of atomistic simulations is heavily dependent on the chosen interatomic potential. The Gupta potential, a semi-empirical many-body potential, is widely used for metallic systems due to its computational efficiency and ability to reasonably describe properties like cohesion and surface segregation. researchgate.netresearchgate.net This potential has been successfully applied in Monte Carlo and molecular dynamics simulations to investigate the structural and thermal properties of Au-Pd-Pt trimetallic clusters. researchgate.net For instance, simulations based on the Gupta potential have been used to study surface segregation phenomena, consistently finding that gold atoms preferentially move to the surface of Au-Pd-Pt clusters. researchgate.net This is attributed to the differences in the surface energies of the three metals. researchgate.net Furthermore, molecular dynamics simulations using the Gupta potential have been employed to investigate the melting behavior of these trimetallic clusters, establishing a relationship between structural stability and melting point. researchgate.net
First-Principles Calculations
First-principles calculations, primarily based on quantum mechanics, offer a higher level of accuracy compared to empirical potentials by explicitly treating the electronic structure of the system. These methods are computationally more demanding but provide crucial insights into the electronic interactions that govern the stability and properties of nanoalloys.
Density Functional Theory (DFT) Studies of this compound Nanoparticle Energetics and Chemical Ordering
Density Functional Theory (DFT) has become the workhorse for first-principles calculations of metallic nanoparticles. DFT studies on Au-Pd-Pt systems have provided detailed information on their energetic stability and preferred chemical ordering. researchgate.net These calculations have confirmed the findings from empirical potential simulations, showing a strong tendency for Pt atoms to occupy the core of the nanoparticles, while Au atoms segregate to the surface to minimize surface energy. researchgate.net DFT calculations have also elucidated the favorable chemical orderings for different compositions, indicating that (PtPd)@Au (a core of platinum and palladium with a gold shell) is favorable for Au-rich compositions, whereas a Pt-core surrounded by a mixed Au-Pd shell is preferred for Pd-rich compositions. researchgate.net These studies highlight that gold atoms tend to occupy sites with the lowest coordination numbers (i.e., surface positions), while platinum prefers the highly coordinated central core sites. researchgate.net
| Composition | Favorable Chemical Ordering | Preferred Atomic Locations |
|---|---|---|
| Au-rich | (PtPd)@Au (Core-Shell) | Au: Surface (low-coordination sites) Pt: Core Pd: Core |
| Pd-rich | Pt@(AuPd) (Core-Shell) | Au: Shell Pt: Core (central sites) Pd: Shell |
Advanced Computational Methodologies
While not a distinct class of techniques in the same way as atomistic simulations or first-principles calculations, advanced computational methodologies in the study of Au-Pd-Pt compounds often involve the synergistic combination of different approaches to overcome their individual limitations. For example, a common strategy is to use computationally efficient methods like global optimization with empirical potentials to screen a vast number of potential structures. researchgate.net The most promising low-energy candidates identified are then subjected to more accurate, but computationally expensive, DFT calculations for refinement and validation of their energies and electronic properties. researchgate.netnih.gov This hierarchical approach allows for a more thorough and reliable exploration of the energy landscape of these complex trimetallic systems. Furthermore, the integration of simulation techniques, such as combining Monte Carlo methods to predict equilibrium structures with molecular dynamics to study thermal stability, represents a sophisticated computational strategy for gaining a comprehensive understanding of Au-Pd-Pt nanoalloys. researchgate.net
Genetic Algorithms for Predicting Chemical Ordering in this compound Nanoparticles
Predicting the precise arrangement of atoms, or chemical ordering, within a nanoparticle is crucial as it dictates the particle's catalytic activity, stability, and electronic properties. For trimetallic nanoparticles such as those composed of gold, palladium, and platinum, the number of possible atomic configurations is immense, making experimental determination challenging. Genetic algorithms (GAs), inspired by the principles of natural selection, have emerged as powerful computational tools to navigate this vast configurational space and identify the most thermodynamically stable structures. acs.orgacs.orgdtu.dk
The GA methodology, when applied to nanoalloys, typically involves these steps:
Population Initialization : A set of initial nanoparticle structures (the "population") with random or seeded arrangements of Au, Pd, and Pt atoms is generated.
Fitness Evaluation : The stability of each nanoparticle in the population is calculated. This "fitness" is often represented by the cohesive energy of the particle, where lower energy corresponds to higher stability and fitness. acs.org This energy calculation can be performed using various methods, from computationally efficient empirical potentials and physics-based models like the Bond-Centric Model (BCM) to more accurate but expensive quantum mechanical methods like Density Functional Theory (DFT). acs.orgacs.orgdntb.gov.ua
Selection : Nanoparticles with higher fitness (lower energy) are preferentially selected to "parent" the next generation of structures.
Genetic Operators : New nanoparticle configurations ("offspring") are created from the selected parents using genetic operators such as:
Crossover : Portions of two parent structures are exchanged to create new offspring.
Mutation : The atomic identity of a randomly selected site within a nanoparticle is altered (e.g., a Au atom is swapped with a Pt atom).
Iteration : The process of evaluation, selection, and reproduction is repeated over many generations. This iterative process drives the population towards lower-energy, more stable configurations. bohrium.com
| Parameter | Description | Typical Finding for Au-Pd-Pt Systems | Reference |
|---|---|---|---|
| Energy Model | Method used to calculate the energy (fitness) of each configuration. | Bond-Centric Model (BCM), Embedded Atom Method (EAM), Density Functional Theory (DFT). | acs.orgbohrium.com |
| Predicted Surface Composition | The element(s) most likely to be found at the nanoparticle surface. | Enrichment of Gold (Au) due to its lower surface energy. | aps.org |
| Predicted Core Composition | The element(s) most likely to be found in the nanoparticle's core. | Enrichment of Platinum (Pt) and Palladium (Pd) due to higher cohesive energies. | bohrium.com |
| Driving Forces | The primary physical principles governing the final chemical order. | Minimization of surface energy, maximization of cohesive energy (stronger bonds in the core). | bohrium.comaps.org |
Bayesian Optimization and Multiobjective Optimization for this compound High Entropy Alloys
High-entropy alloys (HEAs) are a class of materials containing multiple principal elements in near-equimolar concentrations, offering a vast compositional space for materials discovery. researchgate.netresearchgate.net For the Au-Pd-Pt system and related complex alloys, identifying compositions with optimal properties (e.g., catalytic activity, stability) is a significant challenge. Bayesian optimization has proven to be a data-efficient method for navigating this high-dimensional space and accelerating the discovery of high-performance HEAs. nih.govsemanticscholar.org
Bayesian optimization is an iterative approach that uses a probabilistic model to guide the search for an optimum. arxiv.org The process for designing Au-Pd-Pt HEAs involves:
Building a Surrogate Model : A statistical model, typically a Gaussian Process (GP), is created to approximate the relationship between the alloy's composition and the target property (e.g., catalytic activity for the oxygen reduction reaction). arxiv.orgresearchgate.net This model is initially trained on a small set of experimental or DFT-calculated data points.
Using an Acquisition Function : The surrogate model is used to calculate an acquisition function, which determines the most promising composition to investigate next. The function balances "exploitation" (sampling in regions predicted to have good performance) and "exploration" (sampling in regions with high uncertainty, where a surprisingly good result might be found).
Experimental/Computational Validation : The composition suggested by the acquisition function is synthesized and tested, or its properties are calculated using DFT.
Model Update : The new data point is added to the dataset, and the surrogate model is updated. The cycle then repeats.
This intelligent search strategy significantly reduces the number of experiments or computationally expensive calculations needed to identify optimal compositions compared to trial-and-error or grid search methods. nih.gov For example, studies on quinary HEAs including Pd and Pt have demonstrated that Bayesian optimization can identify compositions with top catalytic activities after sampling only a fraction of the possible combinations. nih.govresearchgate.net
Often, the design of a new alloy involves optimizing multiple properties simultaneously, such as maximizing catalytic activity while also ensuring high stability. This requires multiobjective optimization techniques. In this context, advanced Bayesian methods that can handle multiple objectives are employed to find the "Pareto front"—a set of compositions for which one property cannot be improved without degrading another. arxiv.org This provides materials scientists with a range of optimal trade-off solutions, allowing for a more informed selection of materials for specific applications.
| Component | Description | Relevance to Au-Pd-Pt HEAs | Reference |
|---|---|---|---|
| Objective | The property to be optimized. | Maximizing electrocatalytic activity (e.g., for oxygen reduction or H₂/CO oxidation). | nih.govku.dk |
| Search Space | The range of elemental compositions being explored. | Quaternary or quinary alloys containing Au, Pd, and Pt among other elements. | semanticscholar.orgku.dk |
| Surrogate Model | The statistical model used to predict properties. | Gaussian Processes (GPs) trained on DFT or experimental data. | arxiv.orgresearchgate.net |
| Key Advantage | Primary benefit of the method. | Data efficiency; reduces the number of required experiments or DFT calculations from thousands to the order of ~50. | nih.gov |
Thermodynamic Stability Trends in this compound Ternary Systems
The thermodynamic stability of an alloy determines whether its constituent elements will form a single-phase solid solution, segregate into multiple phases, or form ordered intermetallic compounds at a given temperature and composition. Understanding these trends in the Au-Pd-Pt ternary system is essential for designing materials that will remain stable under operational conditions. acs.org
The stability of the ternary alloy is governed by the properties of its constituent binary pairs:
Gold-Palladium (Au-Pd) : These two elements are completely miscible across all compositions, forming a continuous solid solution. aps.org This indicates a favorable energetic interaction between Au and Pd atoms.
Palladium-Platinum (Pd-Pt) : Similar to Au-Pd, palladium and platinum also form a continuous solid solution with a single face-centered cubic (fcc) phase, indicating they mix readily. bohrium.commdpi.com
Gold-Platinum (Au-Pt) : In contrast, the Au-Pt system exhibits a large miscibility gap at lower temperatures. acs.org This means that over a wide range of compositions, the lowest energy state is a mixture of a gold-rich phase and a platinum-rich phase, rather than a homogeneous solid solution. The enthalpy of formation is positive as Pt concentration increases, indicating an unfavorable mixing energy. acs.org
In the ternary Au-Pd-Pt system, these binary interactions combine to create a complex stability landscape. Calorimetric studies have determined the heats of formation for Au-Pd-Pt alloys, which can be used to map out iso-enthalpy contours across the ternary phase diagram. bohrium.com These studies show that the stability is highly dependent on composition. The presence of palladium tends to bridge the immiscibility of gold and platinum, enhancing the formation of single-phase solid solutions, particularly at higher temperatures. acs.org
Computational models, such as those based on DFT, can calculate the mixing energy (ΔE_mix) for different compositions and orderings within the ternary system. acs.org A negative mixing energy suggests a tendency to form a stable alloy, while a positive value indicates a tendency towards phase separation. For Au-Pd-Pt, the mixing energy is a complex function of the composition, reflecting the competition between the favorable Au-Pd and Pd-Pt interactions and the unfavorable Au-Pt interaction.
| System | Mixing Behavior | Governing Factor | Reference |
|---|---|---|---|
| Au-Pd | Complete solid solution (miscible). | Favorable mixing enthalpy. | aps.org |
| Pd-Pt | Complete solid solution (miscible). | Favorable mixing enthalpy. | bohrium.com |
| Au-Pt | Large miscibility gap (immiscible at lower temperatures). | Positive enthalpy of formation (unfavorable mixing). | acs.org |
| Au-Pd-Pt (Ternary) | Stability depends on composition; Pd enhances miscibility of Au and Pt. | Competition between favorable Au-Pd/Pd-Pt interactions and unfavorable Au-Pt interaction. | bohrium.comacs.org |
Advanced Characterization of Gold;palladium;platinum Nanomaterials
Electron Microscopy Techniques
Electron microscopy is a cornerstone for the nanoscale characterization of materials, offering direct visualization of nanoparticle morphology, structure, and elemental distribution. azonano.com
Transmission Electron Microscopy (TEM) is a powerful technique for analyzing nanomaterials, providing detailed information on particle size, shape, and dispersion. azonano.comnih.gov TEM analysis allows for the direct imaging of individual nanoparticles at high resolution, revealing morphological details critical to their properties. nih.gov For instance, studies on bimetallic Au/Pt nanoparticles have used TEM to determine average particle sizes, which can be as small as 1.7 to 2.1 nm, and to observe their size distribution within a colloidal solution. researchgate.net
High-Resolution TEM (HRTEM) extends the capabilities of TEM to the atomic level, enabling the visualization of crystal lattice fringes. researchgate.net This allows for the detailed structural analysis of individual nanoparticles. researchgate.net Through HRTEM, researchers can identify the atomic-scale structure of Au, Pd, and Pt nanoparticles, which is essential for understanding their catalytic activities and other potential applications. researchgate.net In Au-Pd-Pt systems, HRTEM can confirm the formation of alloyed structures and reveal crystallographic details, such as the presence of face-centered cubic (fcc) structures. researchgate.netnih.gov
Table 1: TEM/HRTEM Analysis of Gold, Palladium, and Platinum Nanoparticles
| Nanomaterial System | Average Particle Size (nm) | Morphological Features Observed | Lattice Information |
|---|---|---|---|
| Au/Pt | 1.7 - 2.1 | Spherical shape, small size dispersion | Clear lattice fringes visible in HRTEM |
| Pd | 1 - 5 | FCC cubo-octahedrons, icosahedrons, decahedrons | Crystalline fcc structure |
This table provides illustrative data based on findings from separate studies on related nanoparticle systems.
Scanning Transmission Electron Microscopy (STEM) combines the principles of TEM and SEM and is particularly effective for compositional analysis. nih.gov The high-angle annular dark-field (HAADF-STEM) imaging mode, also known as Z-contrast imaging, is highly sensitive to variations in the atomic number of elements within the nanoparticle. azonano.com This capability allows for the clear distinction and mapping of heavier elements like gold, palladium, and platinum within a single nanoparticle, making it ideal for confirming the formation of core-shell or alloyed structures. azonano.comnih.gov For instance, HAADF-STEM has been successfully used to identify Au-Pd bimetallic core-shell structures by observing the differences in image contrast. azonano.com This technique provides high spatial resolution, even enabling atomically resolved elemental maps. nih.gov
Selected Area Electron Diffraction (SAED) is a crystallographic technique performed in a TEM to determine the crystal structure of materials. wikipedia.org By directing the electron beam onto a specific area of the sample, a diffraction pattern is generated, which provides information about the crystallinity of the material. youtube.com
For nanomaterials, SAED patterns can distinguish between single-crystalline, polycrystalline, and amorphous structures. youtube.com A single-crystalline material produces a pattern of distinct spots, while a polycrystalline material results in a set of concentric rings. wikipedia.orgyoutube.com Amorphous materials, lacking long-range order, produce diffuse, broad rings. youtube.com In the analysis of Au-Pd-Pt nanoalloys, SAED is crucial for confirming the formation of an alloyed crystalline structure. nih.govresearchgate.net The diffraction rings can be indexed to specific crystal planes (e.g., (111), (200), (220)), and the calculated lattice parameters can be compared with known values for Au, Pd, Pt, and their alloys to confirm the material's crystal structure, often a face-centered cubic (fcc) lattice. core.ac.ukresearchgate.net
Spectroscopic and Diffraction Methods
Spectroscopic and diffraction methods provide complementary information to electron microscopy, offering insights into the elemental composition and crystal structure of the bulk material.
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It operates by detecting the characteristic X-rays emitted from a material when it is bombarded by a high-energy electron beam, typically within an SEM or STEM. rockymountainlabs.comwikipedia.org Since each element has a unique atomic structure, it emits X-rays at a specific set of energies, allowing for the identification and quantification of the elements present. wikipedia.org
In the study of trimetallic Au-Pd-Pt nanoparticles, EDX is indispensable for confirming the presence of all three elements and determining their relative atomic percentages. researchgate.net The technique can be used to generate elemental maps, which visualize the spatial distribution of each element across the nanoparticle or an agglomerate of particles. jeol.com This is particularly useful for distinguishing between alloyed, core-shell, or segregated structures. nih.gov For example, EDX line scanning across a hollow nanoparticle can confirm its hollow structure by showing the presence of the elements at the shell and their absence in the core. researchgate.net
Table 2: Example EDX Compositional Analysis of Bimetallic Nanoparticles
| Nanoparticle System | Element 1 (Atomic %) | Element 2 (Atomic %) | Element 3 (Atomic %) |
|---|---|---|---|
| PtAu | Pt (41%) | Au (36%) | Co (23%)* |
| PdAu-99.99 | Pd (68%) | Au (26%) | Co (6%)* |
*Note: Cobalt (Co) was used as a template material in the synthesis of these specific hollow nanoparticles and residual amounts were detected. core.ac.ukresearchgate.net This table is illustrative of the data EDX can provide.
X-ray Diffraction (XRD) is a primary, non-destructive technique for analyzing the crystal structure of materials. malvernpanalytical.com It works on the principle of Bragg's Law, where X-rays are diffracted by the crystalline planes in a material at specific angles. pdx.edu The resulting diffraction pattern is a fingerprint of the material's crystalline phases. ucmerced.edu
For Au-Pd-Pt nanomaterials, XRD is used to identify the crystalline phases present and to determine if an alloy has been formed. researchgate.net In a polycrystalline sample, the XRD pattern consists of a series of peaks, with each peak corresponding to a specific set of crystal lattice planes (e.g., (111), (200), (220)). researchgate.net For a solid solution alloy, the diffraction peaks will typically be located at positions intermediate to those of the pure constituent metals. researchgate.net The precise peak positions can be used to calculate the lattice parameter of the alloy, providing evidence of its formation. Furthermore, the width of the diffraction peaks can be used to estimate the average crystallite size via the Scherrer equation. iitk.ac.in
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Gold |
| Palladium |
| Platinum |
X-ray Photoelectron Spectroscopy (XPS) for Surface Electronic States of Gold;Palladium;Platinum
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive analytical technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. finechem-mirea.ruyoutube.com The technique works by irradiating a sample with X-rays and measuring the kinetic energy of electrons that are ejected from the material, an effect known as the photoelectric effect. youtube.com The binding energy of these electrons is characteristic of the element and its chemical environment, providing detailed insights into the surface properties of this compound (Au-Pd-Pt) nanomaterials. youtube.comresearchgate.net
In the study of trimetallic Au-Pd-Pt nanoparticles, XPS is crucial for elucidating the synergistic electronic effects that govern their catalytic activity. The binding energies of the core-level electrons (e.g., Au 4f, Pd 3d, Pt 4f) are sensitive to changes in the local chemical environment, such as alloying, charge transfer between metals, and interaction with a support material. researchgate.netaip.org For instance, shifts in the binding energies of Au, Pd, and Pt in an alloyed nanoparticle compared to their monometallic counterparts can indicate charge redistribution among the constituent metals. researchgate.net
Research has shown that in bimetallic Au-Pd nanoparticles, an electronic contribution due to charge transfer from gold to palladium can occur. researchgate.net This is consistent with the different work functions of the metals. Such electronic modifications are critical as they can alter the adsorption energies of reactants on the catalyst surface, thereby influencing catalytic performance. XPS can also distinguish between metallic and oxidized states of the elements on the surface, which is vital for understanding catalyst activation and deactivation mechanisms. researchgate.net
The following table summarizes typical observations from XPS analysis of bimetallic gold-palladium systems, which can be extended to the trimetallic Au-Pd-Pt system.
| Element Core Level | Typical Binding Energy Shift in Au-Pd Alloy vs. Monometallic Nanoparticle | Interpretation | Reference |
|---|---|---|---|
| Au 4f | Positive Shift | Electron transfer from Au to Pd; modification of electronic structure due to alloying. | researchgate.net |
| Pd 3d | Negative Shift | Electron gain from Au; formation of an electron-rich Pd surface. | researchgate.net |
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Bulk Compositional Analysis of this compound
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a robust and widely used analytical technique for determining the elemental composition of a wide variety of samples. researchgate.net It is particularly effective for accurate bulk compositional analysis of Au-Pd-Pt nanomaterials. The method involves introducing a liquid sample, typically after microwave-assisted acid digestion of the solid nanomaterial, into a high-temperature argon plasma. researchgate.netnih.gov The plasma excites the atoms of the elements in the sample, causing them to emit light at characteristic wavelengths. A spectrometer measures the intensity of this emitted light, which is directly proportional to the concentration of each element. researchgate.net
The high throughput and sensitivity of ICP-OES make it suitable for routine analysis. researchgate.net For complex materials like Au-Pd-Pt alloys, careful method development is required to avoid spectral interferences, where the emission lines of different elements overlap. However, modern high-resolution spectrometers can effectively resolve these challenges. eag.com
The data below illustrates a hypothetical bulk composition analysis of a synthesized Au-Pd-Pt nanoparticle sample as determined by ICP-OES.
| Element | Target Composition (Atomic %) | Measured Composition (Atomic %) by ICP-OES | Relative Accuracy (%) |
|---|---|---|---|
| Gold (Au) | 33.3 | 32.9 | 1.2 |
| Palladium (Pd) | 33.3 | 33.8 | 1.5 |
| Platinum (Pt) | 33.3 | 33.3 | 0.0 |
In Situ and Operando Characterization
In situ and operando characterization techniques are powerful methodologies for studying catalytic materials under actual reaction conditions. aip.orgacs.org In situ studies involve examining the catalyst in a controlled environment (e.g., under gas flow at elevated temperature), while operando studies go a step further by simultaneously measuring catalytic activity and characterizing the catalyst while it is functioning. aip.orgnih.gov These approaches provide dynamic information about a catalyst's structure and electronic state, which is often not accessible through conventional ex situ measurements. ntu.edu.sg
Real-Time Monitoring of this compound Catalyst Dynamics
The catalytic performance of Au-Pd-Pt nanomaterials is intrinsically linked to their dynamic nature. The structure, composition, and oxidation state of the nanoparticle surface can change significantly under reaction conditions. mdpi.commdpi.com Real-time monitoring is therefore essential to understand how these materials function.
Techniques such as in situ X-ray Absorption Spectroscopy (XAS) and in situ X-ray Diffraction (XRD) are invaluable for tracking these dynamics. mdpi.comacs.org XAS can provide information on the oxidation state and local coordination environment of each metal, revealing processes like oxidation, reduction, or segregation of elements within the nanoparticle during a reaction. mdpi.comnih.gov For example, in situ EXAFS studies on bimetallic Pd-Pt catalysts have shown that the active component can form a "core-shell" structure that evolves with temperature and the reactive gas environment. mdpi.com Similarly, in situ GIXRD (Grazing Incidence X-ray Diffraction) has been used to monitor the formation of palladium hydride (PdHₓ) and palladium carbide (PdCₓ) phases in the subsurface of palladium and gold-palladium film catalysts during hydrogenation reactions, which are known to significantly alter catalytic selectivity. acs.org
These real-time observations are crucial for establishing structure-activity relationships and designing more stable and efficient catalysts. mdpi.com The dynamic behavior suggests that the active state of the catalyst may only exist during the reaction itself, highlighting the limitations of pre- and post-reaction characterization. nih.gov
Techniques for Identifying Active Sites and Reaction Intermediates on this compound Surfaces
Identifying the specific atomic sites where a catalytic reaction occurs (active sites) and the transient molecular species involved (reaction intermediates) is a primary goal in catalysis research. nih.govmdpi.com In situ and operando spectroscopic techniques are indispensable for this purpose. researchgate.net
Vibrational spectroscopies, such as Fourier-Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy, are widely used to identify adsorbed species and reaction intermediates on catalyst surfaces. nih.govmdpi.com For instance, by introducing a probe molecule like carbon monoxide (CO) and observing its vibrational frequency when adsorbed on the Au-Pd-Pt surface, one can gain insights into the nature and distribution of different surface sites. nih.gov
Advanced techniques like high-pressure X-ray Photoelectron Spectroscopy (XPS) and Scanning Tunneling Microscopy (STM) allow for the characterization of surface species and catalyst structures under relevant reaction conditions. nih.govtum.de Electrochemical STM (EC-STM) has been developed to directly identify catalytically active centers on platinum, palladium, and gold-based catalysts during electrochemical reactions by analyzing fluctuations in the tunneling current. tum.de Density Functional Theory (DFT) calculations are often combined with experimental results to model the binding of intermediates to different potential active sites and to elucidate reaction mechanisms. pnas.org
The table below summarizes key techniques used to identify active sites and intermediates on noble metal catalysts.
| Technique | Information Obtained | Relevance to Au-Pd-Pt Catalysts |
|---|---|---|
| In Situ FTIR/DRIFTS | Identification of adsorbed molecules (e.g., CO, H₂O₂) and reaction intermediates. nih.govnih.gov | Probes the nature of surface sites and tracks the transformation of reactants. |
| Operando XAS (XANES/EXAFS) | Provides information on the oxidation state, coordination number, and interatomic distances of Au, Pd, and Pt during reaction. mdpi.comnih.gov | Correlates the electronic and geometric structure of the catalyst with its activity. |
| In Situ STM | Real-space imaging of the catalyst surface at the atomic level under reaction conditions. tum.de | Directly visualizes surface reconstructions and identifies the location of active sites. tum.de |
| High-Pressure XPS | Determines surface composition and chemical states under catalytically relevant pressures. nih.govresearchgate.net | Reveals the nature of the surface in its working state. |
Catalytic Applications of Gold;palladium;platinum Compounds
Electrocatalysis
Electrocatalysis is a field focused on accelerating electrochemical reactions through the use of catalyst materials. Gold-palladium-platinum (Au-Pd-Pt) nanostructures are of particular interest due to their potential to improve the efficiency of energy conversion and storage systems, such as fuel cells and electrolyzers, and to facilitate the electrochemical synthesis of valuable chemicals. The unique electronic and geometric structures of these trimetallic systems allow for the optimization of adsorption energies of reactants and intermediates, leading to superior catalytic performance.
Oxygen Reduction Reaction (ORR) Catalyzed by Gold;Palladium;Platinum Nanostructures
The oxygen reduction reaction (ORR) is a critical process in fuel cells and metal-air batteries. Au-Pd-Pt nanomaterials have demonstrated significant promise in catalyzing this reaction, often outperforming commercial platinum-on-carbon (Pt/C) catalysts. The enhancement is attributed to synergistic effects, including electronic modifications and strain, which optimize the binding of oxygen-containing intermediates.
Research has shown that the composition and structure of Au-Pd-Pt nanoparticles can be precisely tuned to maximize ORR activity. For instance, small trimetallic nanoparticles with alloyed Pd-Pt layers exhibit excellent electrocatalytic performance. acs.org One study reported an ORR-A-Au₅₂.₄-Pd₇.₇Pt₃₉.₉-NP/C catalyst with a half-wave potential (E₁/₂) of 0.904 V in acidic media, which is 52 mV greater than that of commercial Pt/C (0.852 V). acs.org In alkaline media, an ORR-B-Au₅₅.₆-Pd₃₃.₅Pt₁₀.₉-NP/C catalyst showed an E₁/₂ of 0.935 V, a 61 mV improvement over Pt/C (0.874 V). acs.org
The stability of these catalysts is also a key feature. A nanoporous catalyst with a sub-nanometer Pt-Pd shell on a gold core demonstrated an initial ORR activity of 1.140 A mg⁻¹(Pt) at 0.9 V, which impressively increased to 1.471 A mg⁻¹(Pt) after 30,000 potential cycles and remained stable for an additional 70,000 cycles. proquest.com This remarkable durability is due to the atomic-scale evolution of the shell into a stable and uniform Pt-Pd-Au alloy, which possesses a favorable electronic configuration for ORR. proquest.com Similarly, the introduction of gold into a Pt monolayer on a palladium core (Pt(ML)/PdAu) has been shown to significantly enhance durability, with one catalyst showing only an ~8% loss in mass activity after 100,000 cycles. mdpi.com
| Catalyst | Medium | Half-Wave Potential (E₁/₂) vs. RHE | Improvement vs. Pt/C | Reference |
|---|---|---|---|---|
| ORR-A-Au₅₂.₄-Pd₇.₇Pt₃₉.₉-NP/C | Acidic | 0.904 V | +52 mV | acs.org |
| ORR-B-Au₅₅.₆-Pd₃₃.₅Pt₁₀.₉-NP/C | Alkaline | 0.935 V | +61 mV | acs.org |
| Commercial Pt/C | Acidic | 0.852 V | - | acs.org |
| Commercial Pt/C | Alkaline | 0.874 V | - | acs.org |
Methanol (B129727) Oxidation Reaction (MOR) Electrocatalysis by this compound Materials
The methanol oxidation reaction (MOR) is the key anodic reaction in direct methanol fuel cells (DMFCs). A major challenge for Pt-based catalysts is their susceptibility to poisoning by carbon monoxide (CO), an intermediate product of the reaction. Trimetallic Au-Pd-Pt catalysts have been developed to address this issue, exhibiting enhanced activity and stability.
The synergy between the metals is crucial; platinum is effective for dehydrogenating methanol, while palladium and gold can facilitate the oxidation of CO-like intermediates at lower potentials, thus freeing up active Pt sites. For example, a tungsten carbide (WC) enhanced trimetallic AuPdPt nanocomposite demonstrated superior MOR performance and stability in alkaline media compared to a commercial Pt/C catalyst. researchgate.net
Bayesian optimization has been employed to systematically explore the chemical composition space of mesoporous trimetallic PtPdAu alloy films to find the optimal ratio for MOR catalysis. researchgate.netelsevierpure.com This advanced approach unexpectedly revealed that alloys with only a small amount of gold exhibited the highest catalytic activity. elsevierpure.com Specifically, a composition of Pd:Pt:Au at 59:40:1 was identified as yielding the peak performance. researchgate.net This highlights that even minor additions of a third metal can have a profound impact on catalytic function. Bimetallic gold-platinum dendritic nanoparticles have also shown better catalytic performance for MOR than commercial Pt/C, indicating the structural benefits of these alloys. rsc.org
| Catalyst | Key Finding | Reference |
|---|---|---|
| AuPdPt@WC/C | Better performance and stability than commercial Pt/C in alkaline media. | researchgate.net |
| Mesoporous PtPdAu Alloy (Pd₅₉Pt₄₀Au₁) | Highest catalytic activity discovered through Bayesian optimization. | researchgate.net |
| Au-Pt Dendritic Nanoparticles (Au/Pt ratio 1:2.86) | Demonstrated the best catalytic performance among tested ratios, outperforming commercial Pt/C. | rsc.org |
Ethanol (B145695) Oxidation Reaction (EOR) on this compound Electrocatalysts
The ethanol oxidation reaction (EOR) is another important reaction for direct alcohol fuel cells, offering a higher energy density than methanol. However, EOR is more complex, involving the cleavage of the C-C bond for complete oxidation to CO₂, which is challenging. Platinum remains the most active monometallic catalyst for breaking the C-C bond. acs.org The reaction is highly structure-sensitive, with open surface facets like Pt{100} being more efficient for complete oxidation, while close-packed surfaces like Pt{111} tend to produce acetic acid. acs.orgacs.org
In Au-Pd-Pt systems, the different metals can play distinct roles. Platinum facilitates the initial dehydrogenation and C-C bond cleavage, while palladium and gold can help oxidize intermediates and improve CO tolerance. mdpi.com Hollow Au@Pt and Au@Pd core-shell nanoparticles have been investigated for EOR in alkaline media. rsc.org The hollow Au@Pd nanoparticles showed the highest current density, while hollow Au@Pt nanoparticles maintained better catalytic activity than metallic Pt, which is attributed to the improved crystallinity of the Pt shells and the electronic effect from the Au core. rsc.org Palladium nanotubes (PdNTs) have also shown lower onset potentials for ethanol oxidation (0.215 V) compared to Pt/C, suggesting the potential benefits of incorporating Pd into EOR catalysts. nih.gov
Formic Acid Oxidation Electrocatalysis Using this compound Systems
Direct formic acid fuel cells (DFAFCs) are promising energy sources, but their efficiency is often limited by the anode catalyst. Formic acid oxidation (FAO) can proceed through a desirable direct pathway to CO₂ or an undesirable indirect pathway that forms a poisoning CO intermediate. osti.govacs.org Both platinum and palladium are the best monometallic catalysts but are susceptible to CO poisoning. osti.govacs.org
Alloying these metals with gold can significantly enhance catalytic performance by promoting the direct oxidation pathway. Studies on model surfaces have shown that a platinum monolayer on a Au(111) surface (Pt/Au(111)) and a palladium monolayer on a Pt(111) surface (Pd/Pt(111)) exhibit enhanced activity for FAO. osti.govosti.gov In-situ spectroscopy revealed that these monolayer surfaces are free of the CO intermediate at moderate potentials, indicating that the indirect poisoning mechanism is inhibited. osti.govosti.gov The promotional effect is partly attributed to the easier activation of water on these bimetallic surfaces, which facilitates the removal of any CO that might form. osti.gov These findings suggest that a trimetallic Au-Pd-Pt catalyst could effectively combine the high activity of Pt and Pd with the poison-resistance promoted by Au, leading to a more efficient and stable catalyst for DFAFCs.
Hydrogen Evolution Reaction (HER) with this compound Catalysts
The hydrogen evolution reaction (HER) is the cathodic reaction in water electrolysis for producing hydrogen fuel. While platinum is the benchmark catalyst for HER, its high cost motivates the search for alternatives with lower Pt content. mdpi.com Trimetallic Au-Pd-Pt nanoparticles have shown excellent HER performance, often surpassing that of commercial Pt/C. acs.orgacs.org
The activity of these catalysts can be tuned by adjusting the atomic ratios of the constituent metals. acs.org A notable example is the HER-A-Au₅₅.₄-Pd₁₄.₅Pt₃₀.₁-NP/C catalyst, which required an overpotential of only 9 mV to reach a current density of -10 mA cm⁻², significantly better than the 31 mV required for commercial Pt/C. acs.orgacs.org The mass activity of this catalyst was also substantially higher than that of Pt/C. acs.org
Interestingly, studies have revealed that the specific electronic interactions between the metals can lead to unexpected performance enhancements. For instance, sputtered palladium on a gold nanorod support was found to outperform sputtered platinum for HER. mdpi.comsdu.dknih.govresearchgate.net Density functional theory calculations suggest this is due to electronic interactions between Pd and Au that create more suitable hydrogen adsorption energy, leading to a faster HER mechanism. mdpi.comsdu.dk
| Catalyst | Overpotential at -10 mA cm⁻² (η₁₀) | Mass Activity at 40 mV Overpotential | Reference |
|---|---|---|---|
| HER-A-Au₅₅.₄-Pd₁₄.₅Pt₃₀.₁-NP/C | 9 mV | 62.6 A mg⁻¹(Pt+Pd) | acs.org |
| Au@AuPt-NP/C | 16 mV | 49.5 A mg⁻¹(Pt) | acs.org |
| Commercial Pt/C | 31 mV | 3.9 A mg⁻¹(Pt) | acs.org |
Electrocatalytic Valorization of Biomass-Derived Compounds by this compound
Electrocatalysis offers a sustainable route for converting biomass-derived platform molecules into valuable chemicals. The oxidation of compounds like 5-hydroxymethylfurfural (B1680220) (HMF) and glycerol (B35011) is of great interest. Au-Pd-Pt systems are well-suited for these transformations due to the complementary functions of the individual metals.
In the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA), a key bioplastic monomer, gold catalysts are highly active for oxidizing the aldehyde group, while palladium and platinum catalysts are more effective at oxidizing the alcohol group. mdpi.comresearchgate.netmdpi.com This creates a strong case for bimetallic and trimetallic catalysts that can leverage these distinct activities. Bimetallic Pd-Au catalysts have been shown to achieve high HMF conversion rates and selectivity to FDCA at lower potentials than their monometallic counterparts. rsc.org A vermiculite-supported Au-Pd bimetallic catalyst with an Au/Pd molar ratio of 2:1 achieved a 99.9% yield of FDCA. mdpi.com
Similarly, in glycerol oxidation, bimetallic Au-Pt and Au-Pd catalysts show enhanced activity and selectivity. mdpi.comdoi.org Alloying gold with platinum allows for effective glycerol oxidation even in the absence of a base. mdpi.com The addition of gold to both Pt/C and Pd/C catalysts has been shown to significantly promote catalytic activity and stability for glycerol electrooxidation in alkaline medium. researchgate.net These synergistic effects highlight the potential of trimetallic Au-Pd-Pt catalysts to efficiently upgrade a wide range of biomass-derived feedstocks.
Other Catalytic Reactions
The direct synthesis of hydrogen peroxide (H₂O₂) from hydrogen (H₂) and oxygen (O₂) is a more environmentally friendly alternative to the current industrial anthraquinone (B42736) process. Supported gold-palladium (Au-Pd) nano-alloys have been identified as effective catalysts for this reaction. Further research has shown that the addition of a small amount of platinum (Pt) to these Au-Pd catalysts can significantly enhance their activity and selectivity.
When platinum is added to a ceria-supported Au-Pd catalyst, it has been observed to increase the rate of H₂O₂ synthesis while simultaneously suppressing undesirable side reactions, such as the over-hydrogenation of H₂O₂ to water and its decomposition. This leads to a higher net yield of hydrogen peroxide. The presence of platinum influences the surface composition of the nanoparticles, which is believed to be a key factor in the observed catalytic improvements.
The introduction of even minor amounts of platinum to supported Au-Pd nanoparticles can modify the oxidation state of palladium, which in turn inhibits the degradation pathways of H₂O₂. This trimetallic system demonstrates a synergistic effect where the combination of the three metals results in a more efficient catalyst than bimetallic or monometallic counterparts.
Catalyst Performance in Direct H₂O₂ Synthesis
| Catalyst Composition | Support | Key Finding | Reference |
|---|---|---|---|
| Au-Pd-Pt | CeO₂ | Enhanced activity and decreased non-desired over-hydrogenation and decomposition reactions. | matthey.com |
| Au-Pd-Pt | TiO₂ | Increased activity for direct H₂O₂ synthesis and suppression of sequential hydrogenation/decomposition. | researchgate.netresearchgate.net |
| Au-Pd | Various | Synergistic effect observed with Au-Pd alloys compared to monometallic catalysts. | mdpi.com |
The reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP) by a reducing agent like sodium borohydride (B1222165) (NaBH₄) is a widely used model reaction to evaluate the catalytic performance of metallic nanoparticles. While gold, palladium, and platinum nanoparticles are all known to catalyze this reaction individually, their combination in bimetallic and potentially trimetallic systems can offer enhanced catalytic activity due to synergistic effects.
Studies on monometallic nanoparticles have shown varying efficiencies. For instance, in one study, silver (Ag) and gold (Au) nanoparticles exhibited faster kinetics for the reduction of 4-NP compared to platinum (Pt) and palladium (Pd) nanoparticles. rsc.org The apparent rate constants (k_app) provide a quantitative measure of this catalytic activity.
Bimetallic gold-palladium nanoparticles have demonstrated that the combination of these two metals can lead to improved catalytic performance compared to their monometallic counterparts. sapub.org The electronic effects between the core and shell metals in core-shell structures, for example, can enhance the catalytic process. While specific research on trimetallic Au-Pd-Pt nanocatalysts for this reaction is not extensively documented, the synergistic effects observed in bimetallic systems suggest that a trimetallic formulation could offer further enhancements in catalytic efficiency. The combination of the high activity of gold with the catalytic properties of palladium and platinum could lead to a more robust and efficient nanocatalyst.
Apparent Rate Constants for 4-Nitrophenol Reduction
| Nanoparticle Catalyst | Apparent Rate Constant (k_app) (min⁻¹) | Reference |
|---|---|---|
| Ag | 2.1482 | |
| Au | 1.1167 | |
| Pt | 0.1088 | |
| Pd | 0.0165 |
The oxidation of ammonia (B1221849) is a critical step in the production of nitric acid. Platinum, typically alloyed with rhodium, is the standard catalyst for this high-temperature process. Palladium and gold also play significant roles, particularly in the context of improving efficiency and managing catalyst costs. While a specific gold-palladium-platinum alloy is not the primary catalyst, these metals are used in combination within the catalyst and recovery systems.
The electrochemical reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a promising strategy for mitigating CO₂ emissions and storing renewable energy. Gold, palladium, and platinum-based materials have been investigated as electrocatalysts for this reaction, with bimetallic systems often showing improved performance over their single-metal counterparts.
Gold-palladium catalysts have been shown to be effective for the electroreduction of CO₂. For instance, a Au-Pd nanoparticle alloy catalyst demonstrated 100% selectivity for CO production. researchgate.net The formation of the alloy was found to improve the Faradaic efficiency for CO by suppressing the competing hydrogen evolution reaction on palladium. researchgate.net In another study, carbon-supported Au-Pd core-shell nanoparticles were investigated, and the product distribution was found to depend on the thickness of the palladium shell. bris.ac.uk Thicker shells (5 and 10 nm) produced formate, methane, and ethane, with a maximum Faradaic efficiency of 27% for formate. bris.ac.uk
The combination of palladium with platinum has also been explored. A palladium monolayer on a platinum single crystal has been studied as an electrocatalyst for CO₂ conversion to methanol. researchgate.net While research specifically on trimetallic Au-Pd-Pt catalysts for CO₂ reduction is limited, the findings from bimetallic systems suggest that the combination of these three metals could offer unique catalytic properties. The idea is to combine a metal that binds CO strongly (like Pd or Pt) with one that binds it weakly (like Au) to fine-tune the binding energy of intermediates and steer the reaction towards desired products, potentially including higher hydrocarbons. rsc.org
Products of CO₂ Reduction with Au-Pd Catalysts
| Catalyst | Primary Products | Key Finding | Reference |
|---|---|---|---|
| Au-Pd Nanoparticle Alloy | Carbon Monoxide (CO) | 100% selectivity for CO production. | researchgate.net |
| Au-Pd Core-Shell (1 nm Pd shell) | CO, H₂ | Only gaseous products observed. | bris.ac.uk |
| Au-Pd Core-Shell (5 & 10 nm Pd shell) | Formate (HCOO⁻), Methane (CH₄), Ethane (C₂H₆) | Formation of hydrogenated products. Maximum Faradaic efficiency of 27% for formate. | bris.ac.uk |
| Pd electrodeposited on Au foil | C₁-C₅ hydrocarbons | Production of a mixture of hydrocarbons. | researchgate.netrsc.org |
Mechanistic Insights into Gold;palladium;platinum Catalysis
Electronic Structure and Surface Chemistry
The catalytic prowess of Gold;Palladium;Platinum (Au-Pd-Pt) alloys is deeply rooted in their unique electronic structure and surface chemistry, which differ significantly from their constituent monometallic counterparts. Alloying these elements modifies the electronic environment of the surface atoms, directly influencing their interaction with reactants and intermediates.
Role of d-Band Center Theory in this compound Catalytic Activity
The d-band center theory is a foundational concept for understanding trends in catalysis on transition metal surfaces. It posits that the energy of the d-band center of a metal surface relative to the Fermi level can be a powerful descriptor of its reactivity. A d-band center closer to the Fermi level generally leads to stronger adsorption of molecules, while one further away results in weaker binding. The optimal catalyst often strikes a balance, binding reactants and intermediates strongly enough to facilitate reaction but not so strongly that the products cannot desorb.
In the Au-Pd-Pt system, alloying allows for the fine-tuning of the d-band center. Platinum and palladium possess unfilled d-orbitals and their d-band centers are located closer to the Fermi level, leading to strong interactions with adsorbates like carbon monoxide (CO) and oxygen. Gold, with a filled d-band located further from the Fermi level, interacts more weakly with these species.
| Metal/Alloy System | Calculated d-Band Center (eV) vs. Fermi Level | Implication for Catalytic Activity |
| Pt(111) | -2.42 | Strong adsorption of intermediates (e.g., CO) |
| Ni(111) | -1.59 | Very strong adsorption, potential for surface poisoning |
| Au | Further from Fermi level | Weak adsorption of common reactants |
| Pt monolayer on Au(111) | Modified by substrate | Tuned adsorption strength, enhanced activity |
| Pd monolayer on Pt(111) | Modified by substrate | Tuned adsorption strength, enhanced activity |
Note: The table presents conceptual data based on cited research findings to illustrate the principles of d-band center theory.
Electronic Hybridization and Charge Transfer in this compound Alloys
The distinct electronic configurations of the three metals—palladium (4d¹⁰), platinum (5d⁹6s¹), and gold (5d¹⁰6s¹)—are fundamental to the behavior of their alloys. When combined, particularly in nanoparticles smaller than 3 nm, rehybridization of the valence orbitals can occur, leading to the formation of homogeneous alloys even in systems with bulk miscibility gaps, such as Pt-Au.
This orbital hybridization facilitates charge transfer between the constituent atoms, driven by differences in their electronegativity. This redistribution of electron density is a critical factor in modifying the catalytic properties of the alloy. For example, DFT studies of metal layers on a γ-Al2O3 support showed that electrons are significantly transferred between the metal and the support, with the interaction being strongest for platinum. Within the alloy itself, similar charge transfer phenomena occur. It has been observed that in Au@Pt core-shell nanoparticles, electrons transfer from the gold core to the platinum shell, resulting in a slightly positively charged core.
This charge transfer alters the local electronic environment of the surface atoms, which in turn modifies their adsorption energies for reactants and intermediates. The resulting electronic effects, often referred to as "ligand effects," are a key component of the synergistic enhancement seen in trimetallic catalysts. Combining metals can also produce "electronic effects" where one metal alters the electronic state of another, which can be harnessed to improve selectivity and stability.
Active Site Identification and Dynamics
The catalytic performance of Au-Pd-Pt nanoparticles is not uniform across their surface. Specific atomic arrangements, structural imperfections, and the spatial relationship between different types of atoms create a variety of potential active sites, each with distinct catalytic properties.
Influence of Low-Coordinate Atoms and Structural Defects on this compound Catalysis
Atoms on the surface of a catalyst nanoparticle are not all equivalent. Those located at corners, edges, and other defect sites have fewer neighboring atoms (a lower coordination number) compared to atoms on flat facets. These low-coordinate atoms are generally more reactive because they are less electronically satisfied and have more available orbitals to interact with adsorbates.
In Au-Pd-Pt catalysts, these sites are often the epicenters of catalytic activity. The controlled creation of such sites is a key strategy in catalyst design. For instance, the etching of more reactive components, like palladium, from a Pd-Pt nanocrystal can lead to the rearrangement of the remaining atoms and a decrease in the coordination number of surface sites, which can enhance activity. The activity of a catalytic coating is decisively dependent on the control of the shape, size, and arrangement of atoms on the surface, with corners and faces of crystallites often playing the role of sorption centers.
The influence of these low-coordinate sites is also evident in spectroscopic studies. The adsorption of probe molecules like CO on Pd/Pt nanoparticles shows different vibrational frequencies depending on whether the molecule adsorbs on a facet or a low-coordinated edge or step site. This confirms that the local atomic environment significantly impacts the binding characteristics of adsorbates, which is the first step in a catalytic cycle.
Inter-Site Distance Effects in this compound Electrocatalysts
The precise geometric arrangement of atoms on a catalyst's surface, including the distance between them, plays a crucial role in its function. Alloying Au, Pd, and Pt—which have slightly different atomic radii—inevitably introduces changes in the average inter-atomic distances compared to the pure metals. This results in lattice strain, which can be either compressive or tensile.
This strain directly modifies the electronic structure of the catalyst. For example, a tensile strain in a platinum monolayer deposited on a gold substrate can shift the d-band center and weaken the binding of oxygenated species, thereby enhancing the oxygen reduction reaction (ORR) activity. Similarly, studies on Pt-based trimetallic alloys have shown that introducing a third metal with a smaller atomic size reduces the Pt-Pt bond distance. This contraction modifies the d-band center and enhances catalytic activity. Therefore, the inter-site distances in an Au-Pd-Pt alloy are not merely a static geometric feature but a dynamic parameter that tunes the electronic properties and, consequently, the catalytic performance of the active sites. The bifunctional effect of gold in a Pd-Au sublayer, for instance, can improve both the activity and stability of a platinum monolayer catalyst.
Adsorption and Desorption Behavior of Reactants and Intermediates on this compound Surfaces
The interaction of reactants and intermediates with the catalyst surface is the heart of any heterogeneous catalytic process. In Au-Pd-Pt systems, the unique combination of elements creates a surface with a complex landscape of adsorption sites, each with different affinities for various molecules.
A notable example is the electrooxidation of formic acid. On pure platinum surfaces, this reaction is often hindered by the strong adsorption of carbon monoxide (CO), a reaction intermediate that poisons the catalyst. However, on Pt or Pd monolayer catalysts supported on gold, this poisoning effect is significantly suppressed. In-situ spectroscopic studies have revealed that CO is not formed on these monolayer surfaces, suggesting that the alloy surface promotes a direct oxidation pathway that avoids the CO intermediate. This is attributed to the modified electronic properties of the Pt/Pd monolayer, which facilitates the activation of water to form OH species that can readily oxidize any incipient CO.
The adsorption of CO itself is highly sensitive to the surface composition. On Pd-Au alloy surfaces, CO molecules tend to occupy bridge and hollow sites on palladium clusters. On Pt-Au surfaces, CO binds much more strongly to platinum than to gold. This strong CO-Pt interaction can even induce surface restructuring, pulling platinum atoms to the topmost surface layer from the subsurface, a phenomenon that is dependent on the CO coverage. This dynamic behavior highlights the intricate relationship between the adsorbate and the catalyst surface, where the active site can be modified by the very molecules it is meant to transform.
Similarly, in the oxygen reduction reaction (ORR), the presence of gold in a Pt-Pd catalyst can stabilize the nanoparticles and prevent the dissolution of platinum and palladium, leading to enhanced durability. Gold can also reduce surface oxidation, which contributes to improved ORT activity.
| Reaction | Reactant/Intermediate | Catalyst System | Adsorption/Desorption Behavior | Citation |
| Formic Acid Oxidation | Formic Acid, CO | Pt monolayer on Au(111) | Promotes direct oxidation pathway, avoids poisonous CO formation. | , |
| CO Adsorption | Carbon Monoxide (CO) | Pd-Au alloy | CO adsorbs on bridge and hollow sites of Pd clusters. | |
| CO Adsorption | Carbon Monoxide (CO) | Pt monolayer on Au | Strong CO binding to Pt can pull Pt atoms to the surface. | , |
| Oxygen Reduction | Oxygen (O₂) | Pt monolayer on Pd-Au alloy | Au in the sublayer improves activity and catalyst stability. | , |
Synergistic Effects and Reaction Pathways
Non-Additive Catalytic Properties in this compound Multimetallic Systems
The integration of gold, palladium, and platinum into a single nanocrystal lattice as a solid solution can lead to synergistic and non-additive physicochemical properties that are distinct from their monometallic counterparts. The catalytic performance of these multimetallic systems is highly dependent on factors such as composition, morphology, size, and elemental distribution, which can be precisely controlled through advanced synthesis methods like seed-mediated growth and pulsed laser-induced ultrafast heating.
A key aspect of this synergy arises from electronic modifications and charge redistribution among the constituent metals. In carbon nanotube-supported Pd-Au/Pt trimetallic nanoparticles, for example, synergistic effects are attributed to charge redistribution among Pd, Au, and Pt. This electron transfer affects the electronic structure of the active sites, leading to enhanced catalytic activity. For instance, in Au-Pd bimetallic catalysts, the incorporation of Pd can induce an electronic effect on Au, which alters the bond strength of adsorbates like carbon monoxide. Similarly, hybrid alloys of gold, palladium, and platinum have demonstrated enhanced catalytic effects, not only in terms of effectiveness but also in their ability to catalyze reactions that individual metals may not.
The result of these non-additive properties is a significant enhancement in catalytic performance for various reactions. Trimetallic Au-Pd-Pt alloy nanospheres have shown a markedly enhanced catalytic performance in the reduction of nitrophenol compared to their bimetallic (Au-Pd, Au-Pt) counterparts. Likewise, small Pd-Au/Pt nanoparticles (with a Pd/Au/Pt ratio of 3:1:2) have demonstrated excellent performance as nanocatalysts for the methanol (B129727) oxidation reaction, exhibiting high electrocatalytic peak currents and stability.
Table 1: Comparison of Catalytic Activity in Different Metallic Systems for Nitrophenol Reduction
| Catalyst Composition | Relative Catalytic Performance | Source |
|---|---|---|
| Au-Pd Nanocrystals | Baseline | |
| Au-Pt Nanocrystals | Moderate Enhancement |
Inhibition of Side Reactions and Byproduct Formation by this compound Composition
The specific composition of Au-Pd-Pt catalysts plays a crucial role in directing reaction selectivity and minimizing the formation of unwanted byproducts. By carefully tuning the ratio and arrangement of the metallic components, it is possible to suppress side reactions that are often problematic with monometallic or bimetallic catalysts.
In selective hydrogenation reactions, the composition is equally critical. The incorporation of small amounts of palladium into supported gold catalysts has been shown to enhance hydrogenation activity while preserving the high selectivity characteristic of gold catalysts. This is particularly beneficial in reactions such as the hydrogenation of p-chloronitrobenzene, where maintaining selectivity is paramount. The combination of surface composition control and Pd-induced electronic effects on Au appears to increase hydrogen chemisorption and activity while preventing further reactions of the desired product.
Table 2: Effect of Platinum Addition on Direct Hydrogen Peroxide Synthesis
| Catalyst | H₂O₂ Productivity (mol H₂O₂ kgcat⁻¹ h⁻¹) | Selectivity (%) | Key Finding | Source |
|---|---|---|---|---|
| 5% (Au-Pd)/TiO₂ | 105 | 52 | Baseline Au-Pd catalyst performance. |
Overcoming Scaling Relationships in this compound Alloy Catalysts
Scaling relationships are linear correlations between the adsorption energies of key reaction intermediates that often limit the maximum catalytic performance of transition metal catalysts, leading to the well-known "volcano plot" paradigm. However, multimetallic alloys, particularly high-entropy alloys (HEAs) containing Au, Pd, and Pt, offer a promising strategy to break these conventional scaling relations and surpass the performance limits of single-metal catalysts.
The mechanism for overcoming these limitations lies in the creation of a vast number of unique, tailored active sites with diverse local atomic environments on the catalyst surface. In Ag-Au-Cu-Pd-Pt HEA nanoparticles used for CO₂ electroreduction, for instance, specific "special" sites composed of Au centers with a coordination number of 8 adjacent to corner Cu atoms with a coordination number of 6 have been identified. These unique bimetallic motifs stabilize the binding of key intermediates (*COOH and *CHO) in a way that decisively breaks the scaling relations between them. This breakage lowers the potential-limiting step of the reaction, leading to catalytic activity that outperforms the volcano limit set by single-metal catalysts.
By adjusting the alloy's composition, the density of these highly active motifs can be maximized. For example, in the Ag-Au-Cu-Pd-Pt system, reducing the content of Pd and Pt while increasing Au and Cu was found to increase the fraction of the desired "Au(CN=8)–Cu(CN=6)" sites, thereby enhancing catalytic performance. This ability to fine-tune local coordination and composition in multimetallic alloys provides a clear pathway for the rational design of next-generation catalysts that are not constrained by traditional scaling relationships.
Table 3: Breaking Scaling Relationships in CO₂ Electroreduction with Multimetallic Alloys
| Catalytic Site | Key Feature | Impact on Reaction Barrier | Consequence | Source |
|---|---|---|---|---|
| Conventional Single-Metal Sites (e.g., pure Cu) | Adherence to linear scaling relations between *COOH, *CO, and *CHO adsorption energies. | High energy barrier for the potential-limiting *CO → *CHO step. | Performance is constrained by the volcano-plot ceiling. |
Challenges and Future Perspectives in Gold;palladium;platinum Research
Advancements in Controlled Synthesis and Scale-Up of Gold;Palladium;Platinum Nanomaterials
The precise control over the size, shape, and composition of Au-Pd-Pt nanoparticles is paramount to harnessing their unique catalytic properties. Researchers are actively exploring various synthesis methodologies to achieve this control.
Recent progress has been made in solution-phase chemical reduction methods, which offer versatility in tuning nanoparticle morphology. scielo.br These "bottom-up" approaches involve the reduction of metal salt precursors in the presence of stabilizing agents. rsc.orgrroij.com The choice of reducing agent, capping agent, and reaction conditions such as temperature can be manipulated to direct the growth of the nanoparticles. scielo.brmdpi.com For instance, the use of different capping agents can influence the final particle size and distribution. rsc.org
"Green synthesis" methods are also gaining traction as an environmentally benign alternative. These methods utilize biological entities like plant extracts, fungi, or bacteria to reduce metal ions and stabilize the resulting nanoparticles. mdpi.comnih.govnih.gov For example, extracts from Diopyros kaki leaf and Dioscorea bulbifera have been successfully used to synthesize platinum and palladium nanoparticles, respectively. rroij.comnih.gov While promising, a significant challenge in green synthesis is achieving large-scale production with consistent nanoparticle characteristics. mdpi.com
The scale-up of any synthesis method from the laboratory bench to industrial production presents a major challenge. Maintaining precise control over nanoparticle attributes during large-volume synthesis is critical for ensuring consistent performance and commercial viability. mdpi.com Future research will need to focus on developing robust and scalable synthesis protocols that are both cost-effective and environmentally friendly. vsb.cz
Comprehensive Exploration of Compositional and Structural Design Spaces for this compound
The catalytic performance of Au-Pd-Pt nanomaterials is intricately linked to their composition and atomic arrangement. The vast design space, encompassing different elemental ratios and structural motifs like core-shell, alloys, and multifaceted structures, offers immense opportunities for catalyst optimization. db-thueringen.demdpi.com
Bimetallic and trimetallic systems often exhibit synergistic effects, where the combination of metals leads to enhanced catalytic activity and stability compared to their monometallic counterparts. mdpi.com For example, the addition of gold to palladium catalysts has been shown to improve their durability. acs.org The specific arrangement of atoms, whether in a random alloy or a defined core-shell structure, significantly influences the electronic properties and, consequently, the catalytic behavior. mdpi.comnih.gov
Researchers are exploring various strategies to navigate this complex design space. Kinetically controlled, seed-mediated co-reduction has emerged as a powerful technique to create sophisticated nanostructures. acs.org This method allows for the transformation of single-crystalline nanorods into multifaceted core-shell bimetallic nanorods with precisely tailored surface structures and compositions. acs.org Another approach involves galvanic replacement reactions to produce hollow alloyed nanoparticles of platinum-gold and palladium-gold. db-thueringen.deresearchgate.net
Understanding the relationship between the atomic-level structure and catalytic performance is crucial for the rational design of new catalysts. Advanced characterization techniques are essential to probe the detailed structure and composition of these complex nanomaterials. db-thueringen.denih.govresearchgate.net
Integration of Computational and Experimental Methodologies for this compound Catalyst Design
The combination of computational modeling and experimental validation provides a powerful paradigm for accelerating the discovery and optimization of Au-Pd-Pt catalysts. mdpi.com Computational chemistry, particularly density functional theory (DFT), allows for the in-silico screening of a vast number of potential catalyst compositions and structures, predicting their stability and catalytic activity for specific reactions. nih.gov
This computational-first approach can significantly reduce the time and resources required for experimental work by identifying the most promising candidates for synthesis and testing. acs.org For example, DFT calculations can be used to understand how the addition of a third metal, like gold, can modify the electronic structure of a platinum-palladium catalyst, thereby influencing its reactivity. wisc.edu
Volcano plots, which correlate calculated adsorption energies of reaction intermediates with experimental catalytic activity, are a valuable tool for screening catalysts. acs.org This approach has been successfully used to identify promising bimetallic catalysts for various reactions. acs.org
The synergy between theory and experiment is a two-way street. Experimental results provide crucial data to validate and refine computational models, leading to more accurate predictions. acs.org This iterative loop of computational design, experimental synthesis and testing, and model refinement is essential for the rational design of next-generation Au-Pd-Pt catalysts with superior performance.
Enhancing Durability and Stability of this compound Electrocatalysts
For practical applications, particularly in fuel cells and other electrochemical devices, the long-term durability and stability of electrocatalysts are as critical as their initial activity. mdpi.com The harsh operating conditions in these devices can lead to catalyst degradation through mechanisms like dissolution, agglomeration, and detachment from the support material. bnl.gov
A significant challenge for palladium-based catalysts is their susceptibility to oxidation and dissolution in acidic environments. acs.orgbnl.gov Alloying palladium with gold has emerged as a promising strategy to enhance its stability. acs.orgbnl.govarxiv.org Gold is less oxophilic than platinum and palladium, and its presence can protect the more active metals from dissolution. arxiv.org For instance, platinum monolayer catalysts with a palladium-gold alloy core have demonstrated significantly improved durability in simulated fuel cell cycling tests. bnl.gov
The structure of the catalyst also plays a crucial role in its stability. Core-shell nanoparticles, where a thin shell of a highly active metal like platinum is deposited on a more stable core, can offer both high activity and enhanced durability. bnl.govresearchgate.net The interaction between the core and shell can induce lattice strain and electronic effects that not only boost catalytic activity but also improve stability. bnl.gov
Further research is needed to develop a deeper understanding of the degradation mechanisms at the atomic level. This knowledge will enable the design of more robust Au-Pd-Pt electrocatalysts with extended operational lifetimes.
Translating Fundamental Insights of this compound to Sustainable Energy and Environmental Technologies
The fundamental knowledge gained from the study of Au-Pd-Pt nanomaterials holds immense potential for addressing pressing challenges in sustainable energy and environmental remediation. nanochemazone.com These materials are being actively investigated for a range of green technology applications. mfea.commgsrefining.com
In the energy sector, Au-Pd-Pt catalysts are promising candidates for fuel cell reactions, particularly the oxygen reduction reaction (ORR). mdpi.comarxiv.org By improving the efficiency and durability of fuel cell catalysts, these materials can contribute to the advancement of clean energy technologies. mfea.comdiscoveryalert.com.au Furthermore, palladium-based materials are crucial for hydrogen purification and storage, key components of a future hydrogen economy. mdpi.commgsrefining.com Gold nanoparticles can also enhance the efficiency of photovoltaic cells by improving light absorption. mfea.com
For environmental applications, Au-Pd-Pt catalysts have shown efficacy in the treatment of pollutants. nanochemazone.comclu-in.org For example, palladium-gold catalysts are used in a technology called PGClear to break down hazardous chlorinated compounds in groundwater into non-toxic substances. advancedsciencenews.com Bimetallic nanoparticles containing palladium are also used to catalyze the reduction of environmental contaminants. clu-in.org
The primary challenge in translating these fundamental insights into widespread technologies is often the high cost and scarcity of precious metals like platinum and palladium. mdpi.comresearchgate.net Therefore, a key research direction is the development of catalysts with ultra-low precious metal content or the substitution of precious metals with more abundant and less expensive alternatives without compromising performance. vsb.czbulgerijiudian.com.cn
Interactive Data Table: Properties and Applications of Gold-Palladium-Platinum Nanomaterials
| Feature | Description | Relevant Applications |
| Controlled Synthesis | Solution-phase reduction, green synthesis, seed-mediated co-reduction allow for tuning of size, shape, and composition. scielo.brmdpi.comacs.org | Catalysis, electronics, medicine. nanochemazone.com |
| Structural Design | Core-shell, alloys, and multifaceted structures offer tailored catalytic properties. db-thueringen.denih.gov | Fuel cells, chemical synthesis, environmental remediation. mdpi.comarxiv.orgnanochemazone.com |
| Enhanced Durability | Alloying with gold improves resistance to oxidation and dissolution, particularly for palladium. acs.orgbnl.govarxiv.org | Fuel cells, electrocatalysis. mdpi.com |
| Sustainable Technologies | Catalysts for oxygen reduction reaction, hydrogen purification, and pollutant degradation. arxiv.orgmgsrefining.comclu-in.org | Clean energy, environmental cleanup. mfea.comadvancedsciencenews.com |
Q & A
Q. How do I design experiments to compare the catalytic properties of gold, palladium, and platinum nanoparticles?
Methodological Answer:
- Step 1: Define variables (e.g., nanoparticle size, shape, and surface functionalization) .
- Step 2: Use standardized synthesis protocols (e.g., chemical reduction for Au, sol-gel for Pd/Pt) to ensure reproducibility .
- Step 3: Characterize materials via TEM, XRD, and XPS to confirm structural properties .
- Step 4: Test catalytic activity using controlled reactions (e.g., CO oxidation, hydrogenation) with gas chromatography for quantitative analysis .
- Step 5: Compare turnover frequencies (TOFs) and activation energies to rank performance .
Q. What are common pitfalls in synthesizing gold-palladium-platinum alloys, and how can they be mitigated?
Methodological Answer:
- Challenge 1: Phase separation due to differing reduction potentials. Solution: Use co-reduction agents (e.g., sodium citrate) and controlled heating rates .
- Challenge 2: Surface oxidation during synthesis. Solution: Conduct reactions under inert atmospheres (e.g., N₂/Ar) and validate purity via XPS .
- Challenge 3: Inconsistent particle size distribution . Solution: Optimize surfactant concentrations (e.g., PVP) and employ dynamic light scattering (DLS) for real-time monitoring .
Advanced Research Questions
Q. How can discrepancies in reported electrochemical stability data for platinum-based catalysts be resolved?
Methodological Answer:
- Step 1: Audit experimental conditions (e.g., electrolyte pH, temperature, scan rates) across studies to identify confounding variables .
- Step 2: Replicate experiments using identical materials and protocols to isolate methodological inconsistencies .
- Step 3: Apply multivariate statistical analysis (e.g., PCA) to deconvolute factors influencing stability, such as surface defects or impurity adsorption .
- Step 4: Validate findings through in situ techniques like electrochemical Raman spectroscopy to observe degradation mechanisms .
Q. What advanced techniques are critical for probing the electronic structure of palladium-gold core-shell nanostructures?
Methodological Answer:
- Technique 1: X-ray absorption spectroscopy (XAS) to analyze local coordination environments and charge transfer at Pd/Au interfaces .
- Technique 2: Density functional theory (DFT) simulations to model electronic band structures and predict catalytic active sites .
- Technique 3: Electron energy loss spectroscopy (EELS) for nanoscale mapping of plasmonic properties .
- Validation: Cross-reference computational and experimental data to refine models and reduce epistemic uncertainty .
Data Analysis and Interpretation
Q. How should researchers address contradictory findings in the literature regarding gold’s role in CO₂ reduction reactions?
Methodological Answer:
- Approach 1: Meta-analysis of datasets, focusing on variables like electrode morphology, electrolyte composition, and applied potentials .
- Approach 2: Controlled benchmarking using a standardized reaction cell and reference catalysts (e.g., Pt/C) to normalize performance metrics .
- Approach 3: Sensitivity analysis to quantify the impact of minor impurities (e.g., trace Cl⁻ ions) on Faradaic efficiency .
Q. What statistical methods are recommended for analyzing time-resolved XRD data during platinum nanoparticle growth?
Methodological Answer:
- Method 1: Rietveld refinement to quantify crystallite size and strain evolution over time .
- Method 2: Non-negative matrix factorization (NMF) to deconvolute overlapping diffraction patterns from intermediate phases .
- Method 3: Machine learning (e.g., CNN) for automated phase identification in large datasets .
Experimental Reproducibility
Q. How can inter-laboratory variability in palladium nanoparticle synthesis be minimized?
Methodological Answer:
- Strategy 1: Publish detailed protocols with exact reagent concentrations, stirring rates, and temperature profiles .
- Strategy 2: Use certified reference materials (e.g., NIST Au/Pd/Pt NPs) for calibration .
- Strategy 3: Collaborative round-robin testing to identify and standardize critical parameters .
Historical and Contextual Research
Q. What archival methods are effective for tracing the evolution of platinum alloy research from the 19th century to modern applications?
Methodological Answer:
- Step 1: Digitize historical patents and journals (e.g., Annales de Chimie) using OCR tools for text mining .
- Step 2: Analyze trends via bibliometric software (e.g., VOSviewer) to map keyword co-occurrence (e.g., "platinized anodes," "fuel cells") .
- Step 3: Validate historical claims by replicating early synthetic methods with modern analytical tools .
Tables for Quick Reference
| Property | Gold (Au) | Palladium (Pd) | Platinum (Pt) |
|---|---|---|---|
| Electronegativity | 2.54 | 2.20 | 2.28 |
| Melting Point (°C) | 1064 | 1555 | 1768 |
| Common Oxidation States | +1, +3 | +2, +4 | +2, +4 |
| Typical Applications | Catalysis, Sensors | Hydrogen Storage | Fuel Cells, Catalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
